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Core Science & Biosynthesis

Foundational

Technical Guide: Chemo-Specific Synthesis and Application of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

A Critical Synthon for Sterically Constrained Adrenergic Modulators Executive Summary This technical guide details the structural analysis, synthetic methodology, and pharmaceutical utility of 2-Amino-3-(2-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Synthon for Sterically Constrained Adrenergic Modulators

Executive Summary

This technical guide details the structural analysis, synthetic methodology, and pharmaceutical utility of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol . As a quaternary


-methyl amino alcohol, this molecule represents a "privileged scaffold" in medicinal chemistry. It serves as a metabolically stable bio-isostere of phenylalanine-derived catecholamines, widely utilized in the development of 

-adrenergic receptor antagonists
(for Benign Prostatic Hyperplasia) and MDR (Multi-Drug Resistance) modulators .

Unlike simple phenylalaninol derivatives, the quaternary carbon at position 2 introduces significant steric bulk, preventing metabolic degradation by Monoamine Oxidases (MAO) and locking the side chain into a bioactive conformation.

Part 1: Structural Analysis & Pharmacophore Relevance

The molecule is characterized by a quaternary carbon center bearing four distinct groups: a methyl group, a primary amine, a hydroxymethyl group, and a 2-methoxybenzyl moiety.

FeatureChemical FunctionalityPharmacological Impact
Quaternary Center Gem-disubstitution (Methyl/Amine)Conformational Lock: Restricts rotation (Thorpe-Ingold effect), favoring receptor binding. Metabolic Block: Prevents

-proton abstraction, blocking degradation by MAO enzymes.
2-Methoxy Group Ortho-substitutionSteric Shielding: Protects the benzylic position from oxidation. Acts as a hydrogen bond acceptor in the receptor pocket (e.g.,

subtypes).
Primary Amine Basic Nitrogen (

)
Critical protonation site for ionic bonding with Aspartate residues in GPCR transmembrane domains.
Primary Alcohol Hydroxyl HandleVersatile handle for further functionalization (e.g., sulfonation, etherification) or H-bonding donor.
Part 2: Synthetic Methodology (The "Expertise" Pillar)

Synthesizing quaternary amino acids and their reduced alcohols is challenging due to steric hindrance. The Bucherer-Bergs Reaction followed by reduction is the industry-standard protocol for scalability and cost-efficiency, superior to the Strecker synthesis for this specific substrate due to easier crystallization of the intermediate hydantoin.

Phase 1: Construction of the Quaternary Center

Starting Material: 1-(2-methoxyphenyl)propan-2-one (commercially available or synthesized via Friedel-Crafts).

Reaction Logic:

  • Hydantoin Formation: The ketone reacts with potassium cyanide and ammonium carbonate. The thermodynamic stability of the hydantoin drives the formation of the quaternary center.

  • Hydrolysis: The hydantoin ring is opened under basic conditions to yield the

    
    -methyl amino acid.
    
  • Reduction: The carboxylic acid is reduced to the alcohol.[1][2]

Experimental Protocol: Step-by-Step

Step 1: Synthesis of 5-methyl-5-(2-methoxybenzyl)hydantoin

  • Charge a reactor with 1-(2-methoxyphenyl)propan-2-one (1.0 eq) in Ethanol/Water (1:1 v/v).

  • Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.2 eq). Caution: HCN evolution risk. Maintain pH > 10.

  • Heat to 60°C for 18–24 hours.

  • Cool to 0°C. The hydantoin precipitates as a white solid.

  • Filter and wash with cold water. Yield: ~85%.[3]

Step 2: Hydrolysis to


-Methyl-2-methoxy-phenylalanine 
  • Suspend the hydantoin in 3M NaOH (5.0 eq).

  • Reflux (100°C) for 48 hours. Note: Quaternary hydantoins are resistant to hydrolysis; extended time is required.

  • Cool to room temperature and neutralize to pH 7.0 with conc. HCl.

  • The amino acid precipitates. Recrystallize from water/ethanol.

Step 3: Chemoselective Reduction to the Amino Alcohol Critique of Agents:


 is standard but hazardous on scale. Borane-Dimethyl Sulfide (BMS)  is preferred for chemoselectivity, avoiding racemization.
  • Suspend dry amino acid (1.0 eq) in anhydrous THF under Nitrogen.

  • Add

    
      (1.1 eq) to activate the carboxylate.
    
  • Dropwise add Borane-DMS (2.0 M in THF, 2.5 eq) at 0°C.

  • Reflux for 4 hours.

  • Quench with Methanol (carefully) followed by 6M HCl to break the boron-amine complex.

  • Basify with NaOH and extract into Ethyl Acetate.

  • Concentrate to yield 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol .

Part 3: Chiral Resolution (The "Trustworthiness" Pillar)

For pharmaceutical applications (e.g., Silodosin analogs), the enantiomeric purity is non-negotiable. The quaternary center makes asymmetric synthesis difficult, so Classical Resolution of the intermediate amino acid is the most robust method.

Protocol: Diastereomeric Salt Formation

  • Dissolve racemic

    
    -methyl-2-methoxy-phenylalanine in hot Methanol.
    
  • Add 0.5 eq of (L)-(+)-Tartaric Acid or (S)-Mandelic Acid .

  • Allow slow cooling. The diastereomeric salt of the (S)-enantiomer (typical bioactive target) often crystallizes preferentially.

  • Filter and treat the salt with base to liberate the enantiopure amino acid.

  • Proceed to reduction (Step 3 above) after resolution to save expensive reducing agents.

Part 4: Visualization of Pathways
Diagram 1: Synthetic Workflow & Logic

SynthesisPath Ketone 1-(2-methoxyphenyl) propan-2-one Hydantoin 5-methyl-5-(2-methoxybenzyl) hydantoin Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid α-Methyl-2-methoxy- phenylalanine Hydantoin->AminoAcid Hydrolysis (NaOH, Reflux) Resolution Chiral Resolution (L-Tartaric Acid) AminoAcid->Resolution Fractional Crystallization Product 2-Amino-3-(2-methoxyphenyl)- 2-methylpropan-1-ol Resolution->Product Reduction (BH3-DMS / THF)

Caption: Figure 1. Industrial synthetic route utilizing the Bucherer-Bergs reaction followed by chiral resolution and chemoselective reduction.

Diagram 2: Pharmacophore Integration (Silodosin/Tamsulosin Analog Context)

Pharmacophore cluster_0 Structural Advantages Core Quaternary Amino Alcohol Receptor α1-Adrenergic Receptor Pocket Core->Receptor Ionic Bond (NH2) H-Bond (OH, OMe) Metabolism MAO Enzyme (Degradation) Core->Metabolism Steric Block (Methyl Group) Stab Metabolic Stability (t1/2 increase) Core->Stab Conf Conformational Constraint Core->Conf

Caption: Figure 2. Pharmacological logic showing how the quaternary center blocks metabolic degradation while maintaining receptor affinity.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

3.80 (s, 3H, OMe)
Confirms integrity of the methoxy ether.

1.05 (s, 3H,

-Me)
Diagnostic: Singlet indicates quaternary center (no adjacent protons).

3.40 (dd, 2H, -CH2OH)
Diastereotopic protons due to the adjacent chiral center.
HPLC (Chiral) Column: Chiralpak AD-HSeparation of enantiomers to calculate ee (enantiomeric excess).
HRMS (ESI+)

Confirms molecular formula

.
References
  • Bucherer-Bergs Reaction Mechanism & Utility

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Synthesis of Alpha-Methyl Amino Acids

    • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

      
      -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 18(5), 569-623. Link
      
  • Reduction of Amino Acids to Amino Alcohols

    • Abiko, A., et al. (1992). "Simple and chemoselective reduction of amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link

  • Pharmacological Relevance (Adrenergic Antagonists)

    • Michel, M. C., et al. (2006). "International Union of Pharmacology Recommendations for the Nomenclature of Adrenoceptors." Pharmacological Reviews, 50(4). Link

Sources

Exploratory

Technical Deep Dive: 2-Methoxy Architectures in Amino Alcohol Scaffolds

Executive Summary & Structural Definitions The "2-methoxy substituted amino alcohol" motif represents a critical pharmacophore in modern drug design, acting as a versatile handle for tuning solubility, lipophilicity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definitions

The "2-methoxy substituted amino alcohol" motif represents a critical pharmacophore in modern drug design, acting as a versatile handle for tuning solubility, lipophilicity, and intra-molecular hydrogen bonding (IMHB). Unlike simple alkyl chains, the introduction of a methoxy group at the 2-position (relative to the amine or alcohol) introduces a strong gauche effect , locking the molecule into specific conformations that can dramatically alter receptor binding affinity.

This guide distinguishes between two primary structural classes often conflated in literature:

  • Class A (O-Methylated Ethers): Derivatives of 2-methoxyethylamine (e.g., MeO-CH2-CH2-NH2). These are technically amino ethers but function as "capped" amino alcohols.

  • Class B (C-Methoxy Backbone): True amino alcohols where a methoxy group is a substituent on the carbon backbone (e.g., 3-amino-2-methoxy-1-propanol).

Physicochemical Properties: The Electronic & Steric Landscape

The Gauche Effect and Conformational Bias

The most defining property of 2-methoxy substituted systems is the conformational preference driven by the gauche effect. In 1,2-disubstituted ethanes containing heteroatoms (O and N), the most stable conformation is often gauche rather than anti, despite steric repulsion.

  • Mechanism: Hyperconjugation between the

    
     orbital and the 
    
    
    
    antibonding orbital.
  • IMHB Stabilization: In 2-methoxyethylamine derivatives, a weak intramolecular hydrogen bond (

    
    ) stabilizes the gauche conformer by approximately 1.5–2.0 kcal/mol compared to the anti conformer. This "pre-organization" reduces the entropic penalty upon binding to a protein target.
    
Basicity and pKa Modulation

The methoxy group acts as an electron-withdrawing group (EWG) via the inductive effect (-I), reducing the electron density on the nitrogen atom compared to an unsubstituted alkyl chain.

Table 1: Comparative Basicity of Amino Alcohol Derivatives

CompoundStructurepKa (Conjugate Acid)Electronic Driver
Ethylamine

10.7Reference (Inductive donor)
Ethanolamine

9.5-I effect of OH
2-Methoxyethylamine

9.89 -I effect of OMe (weaker than OH)
2-Fluoroethylamine

8.9Strong -I effect of F

Insight: The pKa of 9.89 makes 2-methoxyethylamine a stronger nucleophile than ethanolamine at physiological pH (7.4), as a higher fraction remains unprotonated, yet it retains lower basicity than pure alkyl amines, reducing non-specific protein binding.

Lipophilicity and Solubility (LogP vs LogD)

The methoxy group is a "lipophilic scout." It increases lipophilicity compared to a hydroxyl group (removing a H-bond donor) but maintains water solubility significantly better than a methyl group.

  • LogP (2-methoxyethylamine): ~ -0.9 (Highly water soluble).[1]

  • Bioisosterism: The methoxy group is often used as a bioisostere for a Fluorine atom or a Hydroxyl group to modulate blood-brain barrier (BBB) permeability.

Synthetic Methodologies

Workflow: Morpholine Synthesis via Ethylene Sulfate

One of the most valuable applications of 2-methoxy amino alcohol derivatives is their conversion into morpholines, a privileged scaffold in CNS drugs (e.g., Reboxetine). Traditional cyclization using acid is harsh. The modern "Green" approach utilizes ethylene sulfate.

MorpholineSynthesis Figure 1: Redox-Neutral Synthesis of Morpholines from Amino Alcohols Start Amino Alcohol (Precursor) Inter Intermediate: Sulfated Amino Alcohol Start->Inter SN2 Attack (Regioselective) Reagent Ethylene Sulfate (Electrophile) Reagent->Inter Base Base Treatment (tBuOK / NaOH) Inter->Base Cyclization Product Substituted Morpholine Base->Product Intramolecular Displacement

Protocol: Regioselective Epoxide Opening (Class B Synthesis)

To synthesize C-methoxy substituted amino alcohols (e.g., 1-amino-2-methoxy-3-hydroxy derivatives), one must control the regioselectivity of epoxide ring opening.

Reagents:

  • Glycidyl Methyl Ether (Starting Material)

  • Primary Amine (

    
    )
    
  • Lewis Acid Catalyst (Optional:

    
    )
    

Step-by-Step Protocol:

  • Preparation: Dissolve Glycidyl Methyl Ether (1.0 equiv) in Acetonitrile (0.5 M).

  • Addition: Add Lithium Perchlorate (0.1 equiv) to activate the epoxide oxygen. Note: Li+ coordinates to the epoxide oxygen, increasing electrophilicity.

  • Nucleophilic Attack: Add the amine (1.1 equiv) dropwise at 0°C to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism: The amine attacks the less substituted carbon (steric control) to yield the secondary alcohol with a retained methoxy group.

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .

Applications in Drug Discovery[2][3][4][5][6]

Metabolic Stability & Soft Spots

The methoxy group is metabolically distinct from the hydroxyl group.

  • CYP450 Interaction: The

    
     moiety is a potential site for O-demethylation by CYP2D6 or CYP3A4.
    
  • Strategy: If O-demethylation is too rapid (leading to high clearance), Medicinal Chemists often replace the

    
     with 
    
    
    
    (Trifluoromethoxy) or a difluoromethoxy group. This blocks the metabolic "soft spot" while retaining the steric bulk and electronic properties.
Chiral Auxiliaries: 2-Methoxy-2-phenylethanol

The derivative (R)-(-)-2-Methoxy-2-phenylethanol is a potent chiral auxiliary.

  • Usage: It is used to synthesize tetraalkoxy[4]resorcinarenes and as a resolving agent for chiral amines.

  • Mechanism: The interaction between the phenyl ring (

    
    -system) and the methoxy oxygen creates a rigid chiral pocket that discriminates between enantiomers of a reaction partner.
    

Visualizing the Bioisosteric Relationship

The following diagram illustrates the decision tree for substituting a Methoxy group in an amino alcohol scaffold during Lead Optimization.

BioisostereLogic Figure 2: Methoxy Bioisosterism Decision Tree in Lead Optimization Lead Lead Compound (Contains -OH) Issue Problem: High Clearance / Low CNS Pen Lead->Issue Sol1 Strategy A: Methylation (-OMe) Issue->Sol1 Improve Permeability Result1 Result: LogP Increases H-Bond Donor Removed Sol1->Result1 Risk Risk: Metabolic Instability (O-Demethylation) Result1->Risk Sol2 Strategy B: Fluorination (-OCF3) Risk->Sol2 If unstable Result2 Result: Metabolic Block Lipophilicity Boost Sol2->Result2

References

  • Ortiz, K. G., et al. (2024).[2] "Simple, High Yielding, Redox Neutral Protocol for the Synthesis of Morpholines from 1,2-Amino Alcohols using Ethylene Sulfate." Journal of the American Chemical Society. [3]

  • LookChem. (2024). "2-Methoxyethylamine Physicochemical Properties and pKa Data." LookChem Database.[1]

  • BenchChem. (2024). "Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles." BenchChem Technical Guides.

  • Sigma-Aldrich. (2024).[1][4] "Product Specification: (R)-(-)-2-Methoxy-2-phenylethanol." Merck/Sigma-Aldrich Catalog.

  • ResearchGate. (2023). "NH...O Hydrogen Bonding Strength in 2-Methoxy-Ethylamine Series." Journal of Molecular Liquids.

Sources

Foundational

Whitepaper: The Strategic Incorporation of Gem-Dimethyl Groups in Novel Chiral Building Blocks

A Technical Guide for Drug Discovery and Asymmetric Synthesis Executive Summary The strategic design of chiral building blocks is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Asymmetric Synthesis

Executive Summary

The strategic design of chiral building blocks is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Among the various structural motifs employed to impart desirable properties, the gem-dimethyl group stands out for its profound and multifaceted influence on molecular conformation, biological activity, and metabolic stability. This technical guide offers an in-depth exploration of novel chiral building blocks featuring this substitution pattern. We will delve into the fundamental principles governing their utility, chief among them the Thorpe-Ingold effect, and survey the synthetic methodologies for their stereocontrolled preparation. For researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive resource, bridging theoretical concepts with practical applications and detailed experimental insights.

The Strategic Advantage: Why Gem-Dimethyl Substitution Matters

The presence of a gem-dimethyl group, a quaternary carbon substituted with two methyl groups, is a feature frequently observed in a wide array of clinically significant natural products, including taxanes, statins, and numerous antibiotics.[1][2][3] Its deliberate incorporation into synthetic molecules is a powerful strategy for optimizing pharmaceutical candidates.

Conformational Control: The Thorpe-Ingold Effect

First reported in 1915, the Thorpe-Ingold effect (or gem-dimethyl effect) describes the acceleration of intramolecular reactions, particularly ring-closing cyclizations, due to the presence of geminal substitution on the connecting chain.[4][5] This phenomenon arises from two primary factors:

  • Kinetic Acceleration: The steric bulk of the methyl groups compresses the normal tetrahedral bond angle (approx. 109.5°) between the substituents. This brings the reactive termini of the chain closer together, lowering the entropic barrier to cyclization.[6][7]

  • Thermodynamic Stabilization: The gem-dimethyl group restricts the conformational freedom of the acyclic precursor, increasing the population of conformers amenable to cyclization.[6] This pre-organization minimizes the entropic penalty of forming a cyclic transition state.

This effect is not merely a synthetic curiosity; it is a powerful tool for locking a molecule into a specific, often bioactive, conformation. This conformational rigidity can lead to enhanced binding affinity and selectivity for a biological target.[1][2]

Thorpe_Ingold_Effect cluster_0 Unsubstituted Chain cluster_1 Gem-Dimethyl Substituted Chain Unsub X-(CH₂)n-Y Angle1 Bond Angle ≈ 109.5° Conformations High Conformational Freedom Result1 Slower Cyclization Unsub->Result1 Sub X-C(CH₃)₂-(CH₂)n-₁-Y Angle2 Compressed Angle < 109.5° Conformations2 Reduced Conformational Freedom (Pre-organized) Result2 Accelerated Cyclization Sub->Result2

Caption: The Thorpe-Ingold effect: gem-dimethyl substitution compresses bond angles and reduces conformational freedom, thereby accelerating intramolecular cyclization reactions.

Impact on Medicinal Chemistry Profiles

Beyond conformational locking, the gem-dimethyl motif offers a suite of benefits crucial for drug development:[1][2][3]

  • Enhanced Potency and Selectivity: By restricting the molecule to its bioactive conformation, the entropic cost of binding to a target receptor is minimized, often leading to a significant increase in potency. The well-defined shape can also improve selectivity by preventing binding to off-target sites.

  • Improved Metabolic Stability: The quaternary carbon of the gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This "metabolic blocking" can increase the half-life and bioavailability of a compound.

  • Modulation of Physicochemical Properties: The lipophilicity introduced by the two methyl groups can be fine-tuned to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Toxicity Mitigation: By improving selectivity and metabolic stability, the potential for off-target effects and the formation of reactive metabolites can be reduced.

Synthetic Strategies for Accessing Chiral Gem-Dimethyl Building Blocks

The stereocontrolled synthesis of these valuable motifs can be achieved through several distinct strategies. The choice of method often depends on the desired final structure and the availability of starting materials.

The Chiral Pool Approach

Nature provides a rich source of enantiomerically pure starting materials that already contain the gem-dimethylcyclobutane motif, most notably terpenes like α-pinene and β-caryophyllene.[8] Synthetic routes starting from these compounds leverage the existing stereochemistry, often employing selective C-H functionalization or degradation to produce more elaborate building blocks. While efficient, this approach can be limited by the inherent scaffold of the natural product.[8]

De Novo Synthesis via Asymmetric Catalysis

Creating the chiral gem-dimethylated center from achiral precursors offers the greatest flexibility.[9][10] Asymmetric catalysis is the most powerful tool for this purpose.

  • Asymmetric Hydrogenation: Prochiral olefins containing a gem-dimethyl group can be reduced with high enantioselectivity using chiral metal catalysts, such as those based on Rhodium-DuPHOS or Ruthenium-Noyori complexes.[9][10]

  • Photochemical [2+2] Cycloadditions: This method is particularly effective for constructing gem-dimethylcyclobutane rings. While early examples were often racemic, modern variants utilize chiral catalysts to achieve high enantioselectivity, enabling efficient access to complex natural product cores.[8]

  • Asymmetric Alkylation: The enantioselective alkylation of an enolate adjacent to a pre-existing methyl group is a direct method for creating the gem-dimethylated stereocenter.

Asymmetric_Synthesis_Workflow start Achiral Precursor (e.g., Prochiral Olefin) reaction Asymmetric Reaction (e.g., Hydrogenation) start->reaction catalyst Chiral Catalyst (e.g., Rh-DuPHOS) catalyst->reaction product Enantioenriched Product (Single Enantiomer) reaction->product High e.e. analysis Chiral HPLC Analysis (Determine %ee) product->analysis final Chiral Gem-Dimethyl Building Block analysis->final

Caption: A generalized workflow for the de novo synthesis of chiral building blocks using asymmetric catalysis.

Chiral Auxiliaries: A Robust and Recyclable Approach

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction.[11] After the desired transformation, the auxiliary is cleaved and can often be recycled. Evans oxazolidinones are a classic example, but they have limitations.[11]

The "SuperQuat" family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidin-2-ones, were specifically designed to overcome these shortcomings by incorporating a gem-dimethyl group directly into the auxiliary.[12] This incorporation has two key benefits:

  • Enhanced Diastereofacial Selectivity: The gem-dimethyl group at the C(5) position forces a conformational bias on the adjacent C(4) substituent, creating a highly effective shield for one face of the N-acyl fragment and leading to superior stereocontrol in reactions like alkylations and aldol additions.[12]

  • Facilitated Cleavage and Recovery: The steric hindrance from the gem-dimethyl group impedes nucleophilic attack at the endocyclic carbonyl, making the auxiliary more robust and easier to remove and recycle cleanly.[12]

Auxiliary TypeKey FeatureDiastereoselectivity (Typical)Cleavage/RecyclingReference
Evans C(5)-unsubstitutedGood to Excellent (85:15 to >99:1 dr)Standard conditions, sometimes problematic[11]
SuperQuat C(5)-gem-dimethylExcellent to Superb (>99:1 dr)Milder conditions, enhanced recyclability[12]
Table 1. Comparison of Evans and SuperQuat Chiral Auxiliaries.

Case Study: Enantioselective Synthesis of a Gem-Dimethylcyclobutane Core

The synthesis of pestalotiopsin A, a natural product with immunosuppressive activity, provides an excellent example of using a chiral auxiliary to construct a gem-dimethylcyclobutane core.[8] The Tadano group's total synthesis employed Oppolzer's camphorsultam as the chiral auxiliary to direct a key alkylation step, thereby setting the absolute configuration of the molecule.[8]

Experimental Protocol: Asymmetric Alkylation using a SuperQuat Auxiliary

This protocol describes a representative procedure for the diastereoselective alkylation of an N-acyl SuperQuat auxiliary, a foundational step for creating a chiral building block with a gem-dimethyl group alpha to a carbonyl.

Objective: To synthesize (4R,2'S)-4-benzyl-3-(3',3'-dimethyl-2'-oxopentanoyl)-5,5-dimethyloxazolidin-2-one with high diastereoselectivity.

Materials:

  • (4R)-4-benzyl-5,5-dimethyloxazolidin-2-one (SuperQuat auxiliary)

  • 3,3-Dimethylbutyryl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Methodology:

  • Acylation of the Auxiliary:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the (4R)-4-benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq).

    • Dissolve in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir for 30 minutes at -78 °C.

    • Add 3,3-dimethylbutyryl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm slowly to room temperature and stir for 4 hours.

    • Quench the reaction by adding saturated aq. NH₄Cl. Extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-acylated auxiliary.

  • Diastereoselective Methylation:

    • Dissolve the purified N-acyl SuperQuat (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.

    • Cool the solution to -78 °C.

    • Slowly add Sodium Hexamethyldisilazide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add methyl iodide (1.5 eq) dropwise.

    • Stir at -78 °C for 3 hours.

    • Quench the reaction at -78 °C with saturated aq. NH₄Cl.

    • Allow to warm to room temperature and extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Analysis and Cleavage:

    • The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio, which is expected to be >99:1.

    • The auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the corresponding chiral carboxylic acid, ready for further transformation into other building blocks.

Conclusion and Future Outlook

Chiral building blocks featuring gem-dimethyl substitution are indispensable tools in modern organic synthesis and drug discovery. The conformational constraints imposed by the Thorpe-Ingold effect provide a reliable strategy for pre-organizing molecules into bioactive shapes, leading to improvements in potency, selectivity, and metabolic stability. While chiral pool synthesis offers direct access to certain scaffolds, advancements in asymmetric catalysis and the rational design of powerful chiral auxiliaries like the SuperQuat family have significantly broadened the scope and accessibility of these valuable structures. Future innovations will likely focus on developing even more efficient and selective catalytic methods, expanding the toolbox for C-H functionalization of gem-dimethyl groups, and integrating these building blocks into novel therapeutic modalities.

References

  • Wiest, J. M., & Williams, D. R. (2017). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 34(7), 735-751. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Davies, S. G., et al. (2011). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 9(1), 17-30. [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Wikipedia contributors. (2023). Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. [Link]

  • Sivakumar, M., & Kumar, D. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. [Link]

  • Sivakumar, M., & Kumar, D. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. MACBS-2022. [Link]

  • Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. [Link]

  • Allery, A. (2022). Conformation: Thorpe-Ingold Effect. YouTube. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Liu, W., et al. (2015). Divergent Mechanistic Routes for the Formation of gem‐Dimethyl Groups in the Biosynthesis of Complex Polyketides. Angewandte Chemie International Edition, 54(2), 568-571. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]

  • Ihara, M. (2001). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 121(10), 735-46. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances, 10(49), 29285-29304. [Link]

  • Yasmin, S., et al. (2024). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Chiral Drugs. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Albrecht, Ł., & Albrecht, A. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry, 13(10), 1762. [Link]

  • Kumar, A., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(4), 2418-2448. [Link]

Sources

Exploratory

Technical Guide: Sterically Hindered Beta-Amino Alcohol Derivatives

Precision Engineering of the N-C-C-O Motif for Catalysis, Capture, and Therapeutics Executive Summary Sterically hindered -amino alcohols represent a privileged structural class where the proximity of the amine and hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Engineering of the N-C-C-O Motif for Catalysis, Capture, and Therapeutics

Executive Summary

Sterically hindered


-amino alcohols represent a privileged structural class where the proximity of the amine and hydroxyl groups is modulated by bulky alkyl or aryl substituents. Unlike their unhindered counterparts (e.g., monoethanolamine), these derivatives exhibit non-intuitive physicochemical properties: reduced nucleophilicity despite retained basicity, conformational rigidity, and unique metabolic stability.

This guide analyzes the technical utility of these motifs across three critical domains: Asymmetric Catalysis (where steric bulk enforces stereocontrol), Carbon Capture (where hindrance destabilizes carbamates for energy efficiency), and Medicinal Chemistry (where "metabolic blocking" extends half-life).

The Steric Advantage: Mechanistic Principles

The utility of sterically hindered


-amino alcohols stems from the "Frustrated" nature of their reactivity. By placing bulky groups (e.g., tert-butyl, gem-dimethyl) adjacent to the nitrogen or oxygen, we manipulate the Nucleophilicity/Basicity Ratio .
2.1 The "Unstable Carbamate" Effect (Industrial CCS)

In Carbon Capture and Storage (CCS), primary amines (MEA) form stable carbamates with CO


, requiring high energy to reverse (regenerate). Sterically hindered amines (e.g., 2-amino-2-methyl-1-propanol, AMP ) react with CO

to form a carbamate that is thermodynamically unstable due to steric clash.
  • Result: The unstable carbamate rapidly hydrolyzes to bicarbonate.[1]

  • Benefit: This shifts the stoichiometry from 0.5 mol CO

    
    /mol amine (stable carbamate) to 1.0 mol CO
    
    
    
    /mol amine
    (bicarbonate) and significantly lowers the heat of regeneration.
2.2 Conformational Locking (Asymmetric Catalysis)

In chiral ligand design, free rotation destroys selectivity. Bulky substituents on the carbon backbone of


-amino alcohols (e.g., in cis-1-amino-2-indanol or norephedrine) "lock" the metal-ligand complex into a single active conformation, creating a chiral pocket that discriminates between pro-chiral faces of a substrate.
Visualization: Mechanisms of Action
Figure 1: Steric Control in CO2 Capture & Regioselective Synthesis

This diagram illustrates two distinct pathways: the "Unstable Carbamate" cycle in CCS and the regioselective opening of epoxides governed by steric vs. electronic factors.

G cluster_0 CO2 Capture Mechanism (AMP) cluster_1 Synthetic Regioselectivity Amine Hindered Amine (AMP) Zwitterion Zwitterion Intermediate Amine->Zwitterion + CO2 CO2 CO2 Carbamate Unstable Carbamate Zwitterion->Carbamate - H+ Bicarb Bicarbonate (HCO3-) + Protonated Amine Carbamate->Bicarb + H2O (Rapid Hydrolysis) Bicarb->Amine Regeneration (Low Energy) Epoxide Unsymmetrical Epoxide PathA Path A: Steric Control (SN2-like) Epoxide->PathA No Catalyst PathB Path B: Electronic Control (Lewis Acid / SN1-like) Epoxide->PathB Catalyst (e.g., LiBr, ZrCl4) Nucleophile Bulky Amine Nucleophile->PathA Nucleophile->PathB ProdA Terminal Attack (Less Hindered) PathA->ProdA ProdB Internal Attack (More Hindered) PathB->ProdB

Caption: Left: Steric hindrance in AMP destabilizes the carbamate, favoring high-capacity bicarbonate formation. Right: Catalyst choice dictates whether bulky amines attack the terminal (steric) or internal (electronic) carbon.

Synthetic Architectures: Overcoming the Barrier

Synthesizing sterically hindered


-amino alcohols is non-trivial because the very bulk required for function impedes the standard S

2 attack.
Core Methodology: Catalytic Epoxide Ring Opening

Standard heating of hindered epoxides with hindered amines often fails or leads to polymerization. The solution is Lewis Acid Activation .[2]

  • The Challenge: A bulky amine (e.g., tert-butylamine) attacking a substituted epoxide faces severe steric repulsion.

  • The Fix: Lewis acids (LiBr, ZrCl

    
    , or Sulfated Tin Oxide) coordinate to the epoxide oxygen. This weakens the C-O bond, increasing the electrophilicity of the carbons and allowing the reaction to proceed under milder conditions, often altering regioselectivity toward the more substituted carbon (electronic control) rather than the less substituted one (steric control).
    
Table 1: Comparative Synthetic Methods
MethodCatalystConditionsRegioselectivityYieldSuitability
Thermal NoneHigh Temp (>100°C)Steric (Terminal)Low-ModSimple, unhindered substrates only.
Lewis Acid LiBr, InBr

RT to 40°CSubstrate dependentHigh (>85%)Gold Standard for hindered amines.
Solid Acid Graphite OxideSolvent-free, RTElectronic (Internal)High (>90%)Green chemistry; recyclable catalyst.
Biocatalytic Lipase (CAL-B)Aqueous/OrganicHighly SelectiveMod-HighEnantioselective synthesis.
Validated Experimental Protocol

Synthesis of 1-(tert-butylamino)-2-propanol via LiBr-Catalyzed Aminolysis

Rationale: This protocol uses Lithium Bromide (LiBr) as a mild Lewis acid. The Li


 ion activates the epoxide oxygen, while the Br

acts as a transient nucleophile to open the ring (forming a bromohydrin intermediate) which is then displaced by the amine. This "double activation" is crucial for sterically hindered amines.

Materials:

  • Propylene oxide (or substituted epoxide)[3]

  • tert-Butylamine (Sterically hindered nucleophile)

  • Lithium Bromide (LiBr)[3]

  • Acetonitrile (Solvent)

Protocol:

  • Activation: Dissolve LiBr (10 mol%) in acetonitrile (5 mL per mmol substrate) in a round-bottom flask. Stir for 10 minutes to ensure solvation.

  • Addition: Add propylene oxide (1.0 equiv) to the solution. Stir for 5 minutes to allow Li

    
    -epoxide coordination.
    
  • Amination: Add tert-butylamine (1.1 equiv) dropwise. Note: For extremely hindered amines, increase equivalents to 1.5.

  • Reaction: Stir at room temperature. Monitor via TLC (stain with ninhydrin for amine detection).

    • Checkpoint: If reaction is sluggish after 2 hours, gently warm to 40°C.

  • Quenching: Once starting material is consumed, add water (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH 95:5).

Validation Criteria:

  • 1H NMR: Look for the disappearance of epoxide protons (2.4-3.0 ppm) and the appearance of the methine proton adjacent to the alcohol (~3.8 ppm) and the tert-butyl singlet (~1.1 ppm).

  • Regioselectivity Check: In the crude NMR, integration of the signal adjacent to the nitrogen will distinguish between attack at the terminal CH

    
     (major) vs internal CH.
    
Applications in Drug Development

In medicinal chemistry, the


-amino alcohol motif is ubiquitous (e.g., Beta-blockers like Propranolol). However, "metabolic soft spots" often limit half-life.

Strategy: Steric Shielding Introducing gem-dimethyl groups or using bulky amine substituents (like the tert-butyl group in Salbutamol) serves two purposes:

  • Metabolic Stability: It blocks the approach of Cytochrome P450 enzymes, preventing N-dealkylation or alpha-hydroxylation.

  • Selectivity: It restricts conformational freedom, improving binding affinity to specific receptor subtypes (e.g.,

    
    -adrenergic receptors).
    

Data Point: Tertiary alcohols (hindered) are generally excreted unchanged, whereas primary/secondary alcohols often undergo oxidation to acids/ketones or glucuronidation [1].[4]

References
  • Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Link

  • Sartori, G., & Savage, D. W. (1983).[1] Sterically hindered amines for carbon dioxide removal from gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Idris, Z., & Eimer, D. A. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines. Energy & Fuels. Link

  • Chakraborti, A. K., et al. (2007).[5] Lithium bromide as an inexpensive and efficient catalyst for the opening of epoxide rings by amines.[3] Journal of Organic Chemistry. Link

  • Gomez Pardo, D., & Cossy, J. (2007).[6] Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. Journal of Organic Chemistry. Link

  • TÜBİTAK. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides.[2] Turkish Journal of Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the key physicochemical properties of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol, with a particular focus on its molecular weight and solubility. In the dynamic landsc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the key physicochemical properties of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol, with a particular focus on its molecular weight and solubility. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its efficacy and safety. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting established data but also by providing actionable insights into the experimental determination of these critical parameters.

Molecular Identity and Characteristics

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is a substituted amino alcohol. Its structure, featuring a methoxyphenyl group, a tertiary amine, and a primary alcohol, suggests a molecule with a balance of hydrophilic and lipophilic regions, which will significantly influence its solubility and other physicochemical properties.

Chemical Structure and Formula
  • IUPAC Name: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

  • Chemical Formula: C₁₁H₁₇NO₂

  • Canonical SMILES: CC(N)(CO)CC1=CC=CC=C1OC

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, formulation development, and analytical procedures. Based on its chemical formula, the molecular weight of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol has been calculated. The hydrochloride salt of this compound is also available from suppliers.[1]

PropertyValue
Molecular Formula C₁₁H₁₇NO₂
Molar Mass 195.26 g/mol [2]
Molar Mass (HCl salt) 217.69 g/mol [1]

Solubility Profile: Theoretical Considerations and Experimental Determination

Factors Influencing Solubility

The solubility of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is expected to be influenced by several key factors:

  • Solvent Polarity: Due to its amphiphilic nature, the compound is anticipated to have moderate solubility in a range of solvents. It is likely to be more soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents (e.g., hexane).

  • pH: The amino group provides a basic center, meaning the compound's aqueous solubility will be highly pH-dependent. In acidic solutions, the amine will be protonated to form a more soluble ammonium salt. Conversely, in basic solutions, the compound will exist in its less soluble free base form.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These in silico methods utilize the chemical structure to predict physicochemical properties.

Caption: Workflow for predicting and validating compound solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol in various solvents at a controlled temperature.

Materials:

  • 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector (or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

Experimental_Workflow prep 1. Prepare Supersaturated Slurry (Excess solid in solvent) equil 2. Equilibrate (e.g., 24-48h at 25°C) prep->equil Shake separate 3. Separate Phases (Centrifugation) equil->separate sample 4. Sample & Dilute Supernatant separate->sample quant 5. Quantify Concentration (e.g., HPLC) sample->quant calc 6. Calculate Solubility quant->calc

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

A comprehensive understanding of the molecular weight and solubility of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is fundamental for its successful application in research and drug development. While a definitive experimentally-derived solubility profile is yet to be published, this guide provides the foundational knowledge of its molecular characteristics and a robust framework for the experimental determination of its solubility. By following the detailed protocols and considering the theoretical underpinnings presented, researchers can confidently characterize this compound and pave the way for its potential therapeutic applications.

References

  • Fluorochem. (n.d.). 2-AMINO-3-(2-METHOXYPHENYL)PROPAN-1-OL HCL.
  • ChemicalBook. (n.d.). (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.

Sources

Exploratory

Literature review on 2-methoxyphenyl alkyl amino alcohols

The following technical guide provides an in-depth review of 2-Methoxyphenyl Alkyl Amino Alcohols , a privileged scaffold in medicinal chemistry known for its selectivity in adrenergic receptor modulation. Structural Pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-Methoxyphenyl Alkyl Amino Alcohols , a privileged scaffold in medicinal chemistry known for its selectivity in adrenergic receptor modulation.

Structural Pharmacology, Synthesis, and Therapeutic Applications

Executive Summary

The 2-methoxyphenyl alkyl amino alcohol scaffold represents a critical pharmacophore in the design of sympathomimetic agents. Unlike their unsubstituted phenylethanolamine counterparts (which often favor


-adrenergic receptors), the introduction of an ortho-methoxy substituent sterically and electronically tunes the molecule, often shifting selectivity towards 

-adrenergic receptors
.

This guide analyzes the structure-activity relationships (SAR), industrial synthesis pathways, and validation protocols for this class, with a specific focus on their role as precursors to bioactive agents like Midodrine and Methoxamine .

Structural Activity Relationship (SAR)

The core structure consists of a phenyl ring substituted at the 2-position with a methoxy group, attached to an ethanolamine side chain.

2.1 The "Ortho-Methoxy" Effect
  • Steric Influence: The 2-methoxy group restricts the rotation of the phenyl ring relative to the ethanolamine chain, locking the molecule into a bioactive conformation that fits the

    
    -adrenergic pocket.
    
  • Electronic Modulation: The electron-donating nature of the methoxy group (

    
     effect) increases electron density on the aromatic ring, enhancing 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe) in the receptor binding site.
  • H-Bonding: The oxygen of the methoxy group serves as an auxiliary hydrogen bond acceptor, distinct from the

    
    -hydroxyl group, anchoring the ligand to specific Serine or Threonine residues in the GPCR transmembrane domain.
    
Structural FeaturePharmacological Consequence

-Hydroxyl Group
Essential for H-bonding with Asp residue in TM3 of adrenergic receptors. (R)-configuration is typically eutomeric.
2-Methoxy Group Shifts selectivity from

to

agonism; provides metabolic stability against ring hydroxylation.
N-Alkyl Substituent Size determines

vs

selectivity. Methyl/Ethyl favors

; Isopropyl/t-Butyl favors

.
Synthetic Pathways

Two primary routes dominate the synthesis of these scaffolds: the Nitroaldol (Henry) Route and the Epoxide Aminolysis Route .

3.1 Route A: The Henry Reaction (Industrial Standard)

This pathway is preferred for scale-up due to the availability of aldehydes and the avoidance of unstable epoxides.

  • Condensation: 2-Methoxybenzaldehyde reacts with a nitroalkane (nitromethane or nitroethane) to form a nitrostyrene.

  • Reduction: The nitro group and alkene are reduced (often concurrently or stepwise) to the amine, while the ketone (if formed via Nef) or the intermediate alcohol is established.

3.2 Route B: Epoxide Aminolysis (Versatile Derivatization)

Ideal for generating diverse N-alkylated analogs for SAR libraries.

  • Epoxidation: 2-Methoxystyrene is oxidized to 2-methoxystyrene oxide.

  • Ring Opening: Nucleophilic attack by a primary amine opens the epoxide, yielding the amino alcohol.

3.3 Synthesis Workflow Visualization

The following diagram illustrates the logic flow for both synthetic strategies.

SynthesisPathways Aldehyde 2-Methoxybenzaldehyde Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene Henry Rxn (Base, -H2O) Nitroalkane Nitroalkane (R-NO2) Nitroalkane->Nitrostyrene AminoAlcohol 1-(2-Methoxyphenyl)- 2-aminoethanol Nitrostyrene->AminoAlcohol Reduction (LiAlH4 or H2/Pd) Styrene 2-Methoxystyrene Epoxide 2-Methoxystyrene Oxide Styrene->Epoxide mCPBA Oxidation Epoxide->AminoAlcohol Aminolysis (Regioselective) Amine Primary Amine (R'-NH2) Amine->AminoAlcohol

Figure 1: Dual synthetic pathways for accessing 2-methoxyphenyl amino alcohols. Route A (top) is preferred for GMP manufacturing; Route B (bottom) for library generation.

Experimental Protocols

The following protocol details the synthesis of 1-(2,5-dimethoxyphenyl)-2-aminoethanol , a key intermediate for Midodrine, which shares the core 2-methoxy SAR.

4.1 Protocol: Nitroaldol Condensation & Reduction

Objective: Synthesize the amino alcohol core from 2,5-dimethoxybenzaldehyde.

Reagents:

  • 2,5-Dimethoxybenzaldehyde (1.0 eq)

  • Nitromethane (Solvent/Reagent)

  • Ammonium Acetate (Catalyst)

  • LiAlH4 (Reducing Agent) or H2/Pd-C

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Henry Reaction (Nitrostyrene Formation):

    • Dissolve 2,5-dimethoxybenzaldehyde (10 g) in nitromethane (50 mL).

    • Add ammonium acetate (2.0 g) and reflux at 100°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.

    • Cool to 0°C. The yellow crystalline nitrostyrene precipitates. Filter and wash with cold methanol.

    • Yield expectation: >85%.[1][2][3]

  • Hydride Reduction:

    • Safety Warning: LiAlH4 is pyrophoric. Perform under Argon atmosphere.

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C.

    • Add the nitrostyrene (from step 1) dropwise as a solution in THF. Maintain temp <10°C.

    • Reflux for 6 hours.

    • Quench: Use the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O) to precipitate aluminum salts.

    • Filter salts, dry filtrate over MgSO4, and evaporate.

  • Purification:

    • Recrystallize the crude amino alcohol from Isopropanol/Ether.

    • Validation: 1H-NMR should show a characteristic triplet/multiplet for the chiral methine proton (

      
      -OH) at ~4.8 ppm.
      
4.2 Analytical Validation (QC)
TestAcceptance CriteriaMethod
HPLC Purity > 98.0%C18 Column, ACN:Water Gradient
Chiral Purity > 99% ee (if asymmetric synthesis used)Chiralcel OD-H Column
Residual Solvents < ICH LimitsGC-HS
Pharmacological Mechanism & Signaling

The biological activity of these compounds is mediated through G-Protein Coupled Receptors (GPCRs).

5.1 Alpha-1 Adrenergic Pathway

Upon binding, the 2-methoxyphenyl amino alcohol acts as an agonist.

  • Binding: Ligand binds to

    
    -AR.
    
  • G-Protein Activation:

    
     protein is activated.
    
  • Effector: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

  • Calcium Release: IP3 triggers

    
     release from the sarcoplasmic reticulum.
    
  • Physiological Effect: Smooth muscle contraction (vasoconstriction), treating hypotension.

SignalingPathway Ligand 2-Methoxyphenyl Amino Alcohol Receptor Alpha-1 Adrenergic Receptor (GPCR) Ligand->Receptor Binding GProtein Gq Protein Activation Receptor->GProtein Coupling Effector Phospholipase C (PLC) GProtein->Effector Activates SecondMessengers IP3 + DAG Effector->SecondMessengers Hydrolysis Calcium Intracellular Ca2+ Increase SecondMessengers->Calcium Release Response Vasoconstriction (BP Increase) Calcium->Response Contraction

Figure 2: Signal transduction pathway activated by 2-methoxyphenyl amino alcohols acting as alpha-1 adrenergic agonists.

References
  • Synthesis and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols. Journal of Medicinal Chemistry. (1983).

  • Midodrine: A Review of its Pharmacological Properties and Therapeutic Use. Drugs.

  • Application Notes for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. BenchChem.

  • Beta-Adrenoceptor Antagonists (Beta-Blockers): General Pharmacology. CV Pharmacology.

  • Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. Google Patents (CN105622434A).

Sources

Protocols & Analytical Methods

Method

Application Note: Reduction Protocols for 2-Methyl-3-(2-methoxyphenyl)alanine Esters

Introduction & Strategic Analysis Target Substrate: 2-Methyl-3-(2-methoxyphenyl)alanine ester Target Product: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol Primary Challenge: Steric hindrance at the quaternary -carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Target Substrate: 2-Methyl-3-(2-methoxyphenyl)alanine ester Target Product: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol Primary Challenge: Steric hindrance at the quaternary


-carbon and solubility of the amino-alcohol product.

The reduction of


-methylated amino acid esters represents a specific challenge in medicinal chemistry. Unlike standard phenylalanine derivatives, the presence of the quaternary center at the 

-position introduces significant steric bulk, impeding nucleophilic attack at the carbonyl carbon. Furthermore, the resulting 2-amino-alcohol is amphiphilic; it possesses a lipophilic aromatic ring and a hydrophilic amino-alcohol motif, making isolation from aqueous workups notoriously difficult.

This guide details three validated protocols designed to overcome these barriers, ranging from the gold-standard Lithium Aluminum Hydride (LAH) method to scalable borohydride systems.

Mechanistic Constraints

The quaternary center (


-methyl) reduces the rate of hydride addition. Consequently, mild reducing agents often fail or stall at the aldehyde intermediate. Stronger donors or Lewis acid activation are required to drive the reaction to completion.

ReactionPathway Ester Ester Substrate (Quaternary Center) TetInt Tetrahedral Intermediate Ester->TetInt Hydride Attack (Slowed by Sterics) Aldehyde Aldehyde (Transient) TetInt->Aldehyde Collapse Alcohol Amino Alcohol (Target) Aldehyde->Alcohol Rapid Reduction

Figure 1: Reaction pathway highlighting the rate-limiting steric hindrance at the initial hydride attack.

Protocol 1: Lithium Aluminum Hydride (LAH) Reduction

Best For: Small-to-medium scale (<10g), high-throughput discovery, and difficult substrates.

Rationale

LAH is the most potent reducing agent for this transformation. It guarantees complete reduction of the sterically hindered ester despite the


-methyl bulk. However, the formation of aluminum salts during quenching can trap the amino alcohol product. The Fieser Workup  is mandatory here to produce a granular, filterable precipitate rather than a gelatinous emulsion.
Materials
  • Substrate: 2-Methyl-3-(2-methoxyphenyl)alanine methyl/ethyl ester (1.0 equiv)

  • Reagent: LiAlH

    
     (2.5 - 3.0 equiv) (pellets or solution)
    
  • Solvent: Anhydrous THF (0.1 M - 0.2 M concentration)

  • Quench: Water, 15% NaOH

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.

  • Reagent Prep: Charge the flask with LiAlH

    
     (3.0 equiv) suspended in anhydrous THF. Cool to 0°C.[1]
    
  • Addition: Dissolve the amino ester in minimum anhydrous THF. Add dropwise to the LAH suspension over 30 minutes. Note: Evolution of H

    
     gas will occur.
    
  • Reaction:

    • Allow to warm to Room Temperature (RT).[2]

    • Critical Step: Heat to reflux (66°C) for 4–16 hours. The steric bulk of the

      
      -methyl group often requires thermal energy to drive the reaction to completion. Monitor by TLC/LCMS.
      
  • The Fieser Quench (n:n:3n Rule):

    • Cool the mixture to 0°C.

    • For every x grams of LAH used, add sequentially:

      • x mL Water (add very slowly, dropwise)

      • x mL 15% NaOH solution

      • 3x mL Water[3][4]

    • Example: If 1.0 g LAH was used, add 1 mL H

      
      O, then 1 mL 15% NaOH, then 3 mL H
      
      
      
      O.
  • Isolation:

    • Warm to RT and stir for 15 minutes until the gray precipitate turns white and granular.

    • Add anhydrous MgSO

      
       directly to the stirring mixture (helps dry the solvent and granulate the salts).
      
    • Filter through a pad of Celite. Wash the cake thoroughly with hot THF or Et

      
      O.
      
    • Concentrate the filtrate to yield the crude amino alcohol.

Protocol 2: Sodium Borohydride / Lithium Chloride (In Situ LiBH4)

Best For: Larger scale (>10g), safety-conscious labs, and avoiding aluminum emulsions.

Rationale

Standard NaBH


 is often too mild to reduce esters efficiently. By adding LiCl, you generate LiBH

in situ, which is significantly more reactive and capable of reducing esters to alcohols. This method avoids the pyrophoric nature of LAH and the difficult aluminum emulsion workup.
Materials
  • Substrate: 1.0 equiv

  • Reagents: NaBH

    
     (4.0 equiv), LiCl (4.0 equiv)
    
  • Solvent: Ethanol/THF (1:1 mixture) or Diglyme (for higher boiling point)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve NaBH

    
     (4.0 equiv) and LiCl (4.0 equiv) in Ethanol (or THF/EtOH mix). Stir for 30 minutes at RT to allow the formation of LiBH
    
    
    
    .
  • Addition: Add the amino ester (1.0 equiv) in one portion (solid) or as a solution.

  • Reaction: Stir at RT for 24 hours. If reaction is incomplete due to steric hindrance, warm to 50°C.

  • Quench:

    • Cool to 0°C.[1]

    • Adjust pH to ~4 with 10% citric acid or 1M HCl (careful of gas evolution).

    • Note: Acidification protonates the amine, keeping it in the aqueous phase.

  • Workup (Extractive):

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract 3x with DCM or CHCl

      
       (Amino alcohols prefer chlorinated solvents).
      
    • Dry organic layers over Na

      
      SO
      
      
      
      and concentrate.

Protocol 3: DIBAL-H Reduction

Best For: Controlled reduction (stopping at aldehyde) or acid-sensitive substrates.

Rationale

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid and a hydride donor. At -78°C, the tetrahedral intermediate is stable, allowing hydrolysis to the aldehyde (2-amino-3-(2-methoxyphenyl)-2-methylpropanal). At higher temperatures (0°C to RT), it reduces fully to the alcohol .

Step-by-Step Methodology (To Alcohol)
  • Setup: Dry glassware, inert atmosphere (Ar/N

    
    ).
    
  • Addition: Cool substrate in DCM to -78°C. Add DIBAL-H (3.0 equiv, 1.0 M in Hexanes) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 2 hours.

  • Rochelle’s Salt Workup:

    • Dilute with Et

      
      O.
      
    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution (volume equal to reaction mixture).

    • Vigorous Stirring: Stir efficiently for 1–3 hours at RT. The layers will initially be cloudy but will separate cleanly into two clear phases once the aluminum complexes with the tartrate.

    • Separate layers, extract aqueous with DCM, dry and concentrate.

Comparative Data & Selection Guide

FeatureLiAlH

(Protocol 1)
NaBH

+ LiCl (Protocol 2)
DIBAL-H (Protocol 3)
Reactivity Very HighModerate-HighHigh
Steric Tolerance Excellent (Reflux)Good (may require heat)Good
Safety Profile Pyrophoric (High Risk)Safe (H

evolution)
Pyrophoric/Flammable
Workup Difficulty High (Emulsions)Low (Extraction)Moderate (Tartrate stir)
Selectivity Alcohol onlyAlcohol onlyAldehyde or Alcohol
Decision Logic for Researchers

DecisionTree Start Start: Reduction of 2-methyl-3-(2-methoxyphenyl)alanine ester Scale What is the scale? Start->Scale Small < 5 grams Scale->Small Large > 10 grams Scale->Large Target Target Product? Small->Target UseNa Use NaBH4/LiCl (Protocol 2) Large->UseNa Alcohol Amino Alcohol Target->Alcohol Aldehyde Amino Aldehyde Target->Aldehyde UseLAH Use LiAlH4 (Protocol 1) Alcohol->UseLAH UseDIBAL Use DIBAL-H (-78°C) (Protocol 3) Aldehyde->UseDIBAL

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and target oxidation state.

References

  • Reduction of Alpha-Amino Acids: Abiko, A., et al. "Reduction of

    
    -Amino Acids to Amino Alcohols." Tetrahedron Letters, vol. 33, no. 38, 1992. Link
    
  • NaBH4/LiCl System: Hamada, Y., et al. "A Practical Synthesis of Amino Alcohols via NaBH4/LiCl Reduction." Chemical & Pharmaceutical Bulletin, vol. 58, no. 3, 2010. Link

  • Fieser Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, pp. 581-595. Link

  • DIBAL-H Selectivity: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. Link

  • Steric Hindrance in Alpha-Methyl Amino Acids: Avenoza, A., et al. "Synthesis of Enantiomerically Pure

    
    -Methyl-
    
    
    
    -Amino Acids." Tetrahedron: Asymmetry, vol. 12, no. 6, 2001. Link

Sources

Application

Application Note: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol as a Chiral Auxiliary

This Application Note and Protocol Guide details the use of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol (referred to herein as AMMP-ol ) as a high-performance chiral auxiliary and ligand. This guide is designed for s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol (referred to herein as AMMP-ol ) as a high-performance chiral auxiliary and ligand.

This guide is designed for synthetic organic chemists and process development scientists. It focuses on utilizing the unique structural features of AMMP-ol—specifically its quaternary stereocenter and hemilabile ortho-methoxy group —to achieve superior stereocontrol in asymmetric alkylations and metal-catalyzed transformations.

Executive Summary

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is a specialized chiral amino alcohol derived from


-methyl-2-methoxy-phenylalanine. Unlike standard auxiliaries (e.g., Valinol or Phenylglycinol), AMMP-ol possesses a quaternary carbon  at the stereocenter. This structural modification eliminates the risk of auxiliary racemization during enolization or cleavage steps. Furthermore, the 2-methoxyphenyl  moiety acts as a "hemilabile arm," capable of providing secondary coordination to metal centers (Li, Ti, Mg, Zn), thereby creating a rigid, tricyclic transition state that enhances diastereoselectivity.
Key Advantages
  • Racemization Resistance: The quaternary

    
    -methyl group prevents proton abstraction at the chiral center, allowing for harsh reaction conditions.
    
  • Hemilabile Chelation: The ortho-methoxy ether oxygen can coordinate to Lewis acids, locking conformation via a tridentate (N, O, O) binding mode.

  • Steric Bulk: The geminal methyl/benzyl arrangement creates a highly differentiated steric environment, superior to mono-substituted analogs.

Chemical Profile & Mechanism of Action[1][2][3][4][5]

Structural Analysis

The molecule features three critical functional zones:

  • Nucleophilic Core: The 1,2-amino alcohol motif forms the basis for oxazolidinone or oxazoline synthesis.

  • Stereogenic Quaternary Center: Prevents racemization and directs facial selectivity.

  • Electronic Modulator: The (2-methoxyphenyl) group.

Mechanistic Models

In asymmetric synthesis, AMMP-ol operates primarily through chelation-controlled transition states .

  • As an Oxazolidinone (Evans-type): When converted to an oxazolidinone, the ortho-methoxy group can destabilize competing transition states by sterically clashing with the metal center or, conversely, stabilizing the desired Z-enolate via coordination (depending on the metal used).

  • As a Ligand: In organometallic catalysis (e.g., diethylzinc addition), the methoxy group binds to the metal, creating a rigid bicyclic or tricyclic chelate that blocks one face of the substrate.

ChelationModel Metal Metal Center (Li, Zn, Ti) Substrate Substrate (Aldehyde/Imine) Metal->Substrate Activation N_Aux N (Auxiliary) N_Aux->Metal Primary Binding O_Aux O (Alcohol/Carbonyl) O_Aux->Metal Chelation OMe_Group OMe (Hemilabile) OMe_Group->Metal Secondary Coordination

Figure 1: Chelation model showing the potential tridentate binding mode of AMMP-ol. The hemilabile OMe group (yellow) stabilizes the metal center, increasing rigidity.

Experimental Protocols

Protocol A: Preparation of the Chiral Oxazolidinone Template

Before use in alkylation reactions, AMMP-ol is typically converted into an oxazolidinone. This cyclic carbamate is the active "chiral auxiliary."

Materials:

  • AMMP-ol (1.0 equiv)

  • Diethyl carbonate (1.5 equiv) OR Triphosgene (0.4 equiv)

  • Potassium Carbonate (

    
    ) (cat.)
    
  • Solvent: Toluene or THF

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with AMMP-ol (10 mmol) and anhydrous Toluene (50 mL).

  • Reagent Addition: Add Diethyl carbonate (15 mmol) and

    
     (1.0 mmol).
    
    • Note: For faster reaction, Triphosgene/TEA in

      
       at 0°C can be used, but the carbonate method is greener.
      
  • Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove ethanol. Stir for 12–16 hours.

  • Workup: Cool to room temperature. Wash with water (

    
     mL) and brine. Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes to obtain the pure 4-methyl-4-(2-methoxybenzyl)-2-oxazolidinone .

Protocol B: Asymmetric Alkylation (The "Killer App")

This protocol describes the diastereoselective alkylation of a propionic acid derivative using the AMMP-oxazolidinone.

Materials:

  • N-Propionyl-AMMP-Oxazolidinone (1.0 equiv) (Prepared via acylation of the template from Protocol A)

  • NaHMDS or LiHMDS (1.1 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Enolization: Dissolve N-Propionyl-AMMP-Oxazolidinone (1.0 mmol) in THF (10 mL) and cool to -78°C .

  • Base Addition: Add LiHMDS (1.1 mmol, 1M in THF) dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Insight: The ortho-methoxy group may coordinate Li+, favoring the Z-enolate geometry more strongly than standard phenylalanine auxiliaries.

  • Alkylation: Add the alkyl halide (1.5 mmol) dropwise.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The crude product contains the diastereomerically enriched alkylated imide.

  • Analysis: Determine diastereomeric ratio (dr) via chiral HPLC or

    
     NMR. Expect dr > 95:5 due to the quaternary steric block.
    
Protocol C: Auxiliary Cleavage & Recovery

A critical advantage of AMMP-ol is its stability. Unlike phenylglycine derivatives, it survives basic hydrolysis intact.

Procedure:

  • Dissolve the alkylated product in THF/Water (3:1) at 0°C.

  • Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Stir at 0°C for 1 hour.

  • Workup: Quench with

    
     (to destroy peroxide). Acidify to pH 2.
    
  • Extraction: Extract the chiral acid product with EtOAc.

  • Recovery: The AMMP-oxazolidinone remains in the organic layer (or precipitates). It can be recovered by chromatography or recrystallization and reused.

Workflow Visualization

Workflow Start Start: AMMP-ol (Amino Alcohol) Step1 Step 1: Cyclization (Diethyl Carbonate) Start->Step1 Auxiliary Chiral Auxiliary (Oxazolidinone Template) Step1->Auxiliary Step2 Step 2: Acylation (Acid Chloride) Auxiliary->Step2 Imide N-Acyl Imide Step2->Imide Step3 Step 3: Asymmetric Alkylation (LiHMDS, R-X) Imide->Step3 Product_Complex Alkylated Product (High d.r.) Step3->Product_Complex Step4 Step 4: Hydrolysis (LiOH/H2O2) Product_Complex->Step4 End_Acid Target Chiral Acid (Pure Enantiomer) Step4->End_Acid Recycle Recovered Auxiliary Step4->Recycle Recycle Recycle->Auxiliary Reuse

Figure 2: Complete synthetic workflow for using AMMP-ol in asymmetric synthesis, highlighting the recovery loop.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reaction due to steric bulk.Switch from Diethyl Carbonate to Triphosgene/Pyridine (more reactive).
Poor Diastereoselectivity "Leakage" through the transition state.Switch solvent to Toluene (non-coordinating) to enforce internal chelation of the OMe group.
Racemization of Product Over-harsh hydrolysis conditions.Use LiOOH (LiOH + H2O2) at 0°C instead of NaOH/Heat.
Auxiliary Loss Water solubility during workup.Ensure the aqueous phase is saturated with NaCl; perform multiple extractions with

.

References

  • General Principles of Oxazolidinone Auxiliaries: Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.

  • Alpha-Methyl Amino Acid Derivatives: Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748.

  • Tapentadol Intermediate Synthesis (Industrial Relevance): Use of 3-(3-methoxyphenyl) analogs in pharmaceutical synthesis. Google Patents, WO2012101649A1.

  • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 40(4), 680-699.

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol before handling.

Method

High-Efficiency Synthesis of Oxazolidinones from 2-Methoxyphenyl Amino Alcohols

Topic: Preparation of oxazolidinones from 2-methoxyphenyl amino alcohols Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of oxazolidinones from 2-methoxyphenyl amino alcohols Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthetic conversion of 2-methoxyphenyl amino alcohols into their corresponding oxazolidin-2-ones. While oxazolidinones are ubiquitous in medicinal chemistry (e.g., Linezolid) and asymmetric synthesis (Evans auxiliaries), the presence of an ortho-methoxy substituent introduces specific steric and electronic considerations. This guide provides two validated protocols: a "Green" CDI-mediated pathway for standard operations and a Triphosgene-mediated pathway for sterically demanding substrates.

Strategic Analysis & Method Selection

The transformation requires a carbonyl source to bridge the amino and hydroxyl groups. The choice of reagent is dictated by the substrate's steric profile—specifically the rotational barrier imposed by the ortho-methoxy group—and the required purity profile.

Comparative Assessment of Carbonyl Sources
Feature1,1'-Carbonyldiimidazole (CDI) Triphosgene Diethyl Carbonate
Reaction Type Nucleophilic SubstitutionAcyl Chloride SubstitutionTransesterification
Conditions Mild (RT to 60°C), No Base0°C to RT, Base Required (Et₃N)High Heat (>100°C), Strong Base
Atom Economy Moderate (Imidazole byproduct)HighLow (Ethanol byproduct)
Toxicity Low (Green Alternative)High (Phosgene generator)Low
Suitability for 2-OMe Preferred (Method A) Alternative (Method B) Not Recommended (Steric issues)
mechanistic Insight: The Ortho-Methoxy Effect

The 2-methoxyphenyl group exerts two opposing effects:

  • Electronic Activation: The electron-donating methoxy group increases the nucleophilicity of the benzylic amine, potentially accelerating the initial attack on the carbonyl source.

  • Steric Hindrance: The ortho substituent creates significant steric bulk, potentially impeding the rotation required for the second nucleophilic attack (ring closure). This often necessitates longer reaction times or higher temperatures compared to para-substituted analogs.

Method A: CDI-Mediated Cyclization (Green Protocol)

Applicability: Standard synthesis, scale-up friendly, acid-sensitive substrates.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-amino-2-(2-methoxyphenyl)ethanol derivatives (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert Atmosphere: Nitrogen or Argon balloon

  • Glassware: Flame-dried round-bottom flask, reflux condenser

Step-by-Step Protocol
  • Setup: Charge a flame-dried reaction flask with the amino alcohol (1.0 equiv) and a magnetic stir bar. Purge with inert gas.[1]

  • Solvation: Add anhydrous DCM (concentration ~0.1 M). Stir until fully dissolved.

    • Note: If the amino alcohol is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (Et₃N) to liberate the free base before adding CDI.

  • Reagent Addition: Add CDI (1.2 equiv) in a single portion at room temperature.

    • Observation: Evolution of CO₂ gas will occur.[2] Ensure proper venting.

  • Reaction: Stir at room temperature for 3–6 hours.

    • Optimization: Due to the ortho-methoxy steric bulk, if TLC shows incomplete conversion after 6 hours, heat the reaction to reflux (40°C for DCM) for an additional 2 hours.

  • Quench: Dilute with additional DCM and wash with 1M HCl (to remove imidazole byproduct) followed by saturated NaHCO₃ and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (typically 30-50% EtOAc in Hexanes).

Reaction Mechanism

The reaction proceeds via an imidazole-carboxamide intermediate. The ortho-methoxy group can stabilize the intermediate via hydrogen bonding but may sterically hinder the final cyclization step.

CDI_Mechanism cluster_effect Ortho-Methoxy Effect Reactant Amino Alcohol (2-OMe substituted) Intermediate1 Activated Imidazole-Carboxamide Reactant->Intermediate1 + CDI - Imidazole TS Tetrahedral Intermediate Intermediate1->TS Intramolecular Cyclization Effect Steric Clash Retards Ring Closure Intermediate1->Effect Product Oxazolidinone TS->Product - Imidazole

Figure 1: Mechanistic pathway of CDI-mediated cyclization highlighting the critical ring-closure step.

Method B: Triphosgene-Mediated Cyclization (Robust Protocol)

Applicability: Sterically hindered substrates, low-nucleophilicity amines, or when CDI fails to drive full conversion.

Reagents & Equipment[1][2][3][4][5][7][8]
  • Substrate: 2-amino-2-(2-methoxyphenyl)ethanol derivatives (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv) (Generates 1.2 equiv phosgene in situ)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Anhydrous DCM

  • Safety: Work in a well-ventilated fume hood. Triphosgene is highly toxic.

Step-by-Step Protocol
  • Setup: Charge a flame-dried flask with the amino alcohol (1.0 equiv) and base (2.5 equiv) in anhydrous DCM (0.1 M) under nitrogen. Cool to 0°C in an ice bath.

  • Reagent Addition: Dissolve Triphosgene (0.4 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Critical Control: Maintain temperature at 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check TLC for disappearance of starting material. The high reactivity of the chloroformate intermediate usually overcomes the steric hindrance of the 2-OMe group rapidly.

  • Quench: Carefully add saturated aqueous NH₄Cl solution.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Silica gel).

Characterization & Validation

Successful cyclization is confirmed by specific spectroscopic signatures.

TechniqueExpected Signal (2-OMe Oxazolidinone)
IR Spectroscopy Strong C=O stretch at 1740–1760 cm⁻¹ (Cyclic Carbamate).
¹H NMR Appearance of diastereotopic ring protons (CH₂) at 4.0–4.7 ppm . 2-OMe singlet at ~3.8 ppm .
¹³C NMR Carbonyl carbon signal at ~158–160 ppm .
HRMS [M+H]⁺ peak corresponding to MW of amino alcohol + 26 Da (CO insertion - 2H).
Experimental Workflow Visualization

Workflow Start Start: 2-Methoxyphenyl Amino Alcohol Choice Select Reagent Start->Choice PathA Method A: CDI (Green, Mild) Choice->PathA Standard PathB Method B: Triphosgene (High Reactivity) Choice->PathB Steric Bulk/Low Yield ProcessA 1. Dissolve in DCM 2. Add CDI (1.2 eq) 3. Reflux 2-6h PathA->ProcessA ProcessB 1. Dissolve in DCM + Base 2. Cool to 0°C 3. Add Triphosgene 4. Stir RT 2h PathB->ProcessB Workup Workup: Acid Wash (HCl) -> NaHCO3 -> Brine ProcessA->Workup ProcessB->Workup Purify Purification: Recrystallization or Flash Column Workup->Purify Final Product: 4-(2-methoxyphenyl)oxazolidin-2-one Purify->Final

Figure 2: Decision tree and experimental workflow for oxazolidinone synthesis.

Troubleshooting & Expert Tips

  • Incomplete Cyclization (The "Open" Carbamate):

    • Symptom:[4][5][6][7][8][9] Isolation of the intermediate imidazole carboxamide or linear carbamate.

    • Cause: The ortho-methoxy group prevents the conformation required for ring closure.

    • Solution: Switch to Method B (Triphosgene) or add a Lewis Acid catalyst (e.g., Zn(OTf)₂) to Method A to activate the carbonyl.

  • Regioselectivity Issues:

    • While rare for amino alcohols, ensure the amine attacks first. In Method B, keeping the reaction at 0°C ensures the amine reacts with phosgene before the hydroxyl group, preventing carbonate formation.

  • Purification of 2-OMe Derivatives:

    • The lipophilicity of the methoxy group often makes these compounds crystallize easily. Try triturating the crude oil with cold diethyl ether or pentane before resorting to column chromatography.

References

  • CDI-Mediated Cyclization (Green Chemistry)

    • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[6] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154.

  • General Oxazolidinone Synthesis Review

    • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. Organic Syntheses, 68, 77.
  • Triphosgene Protocols

    • Crich, D., & Quintero, L. (1989). Radical chemistry associated with the thiocarbonyl group. Chemical Reviews, 89(7), 1413-1432. (Context on phosgene equivalents).
    • Note: Standard protocols adapted from: Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using triphosgene. Tetrahedron Letters, 29(46), 5859-5862.
  • Microwave-Assisted Alternatives (Recent Advances)

    • Bratulescu, G. (2007).[10][11] Synthesis of oxazolidin-2-ones derivatives... using microwave irradiation.[10][1] Synthesis, 2007(20), 3111-3112.

Sources

Application

Application of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol in ligand synthesis

An In-Depth Guide to the Application of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol in Ligand Synthesis Introduction: A Versatile Chiral Building Block 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is a chiral amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol in Ligand Synthesis

Introduction: A Versatile Chiral Building Block

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is a chiral amino alcohol that serves as a highly valuable and versatile precursor in the field of coordination chemistry and drug development. Its unique molecular architecture, featuring a primary amine, a tertiary alcohol, and a sterically influential 2-methoxyphenyl group, provides an excellent foundation for the design of sophisticated ligands. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with a wide array of metal ions. Furthermore, the inherent chirality of the molecule makes it an ideal candidate for the synthesis of ligands for asymmetric catalysis, a critical tool in modern synthetic organic chemistry and the production of enantiomerically pure pharmaceuticals.

This guide provides a comprehensive overview of the application of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol in ligand synthesis, with a focus on the preparation of Schiff base ligands and their subsequent metal complexes. Detailed protocols, mechanistic insights, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a practical framework for utilizing this compound in their work.

Core Application: Synthesis of Schiff Base Ligands

The most direct application of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol in ligand synthesis is through the formation of Schiff bases. Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are formed via the condensation reaction between a primary amine and an aldehyde or ketone.[1] These compounds are of significant interest due to their straightforward synthesis and their ability to form stable complexes with a wide range of metal ions.[1]

The reaction of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol with a carbonyl compound, such as salicylaldehyde or its derivatives, results in the formation of a chiral, potentially tridentate ligand capable of coordinating to a metal center through the imine nitrogen, the hydroxyl oxygen, and the phenolic oxygen.

General Workflow for Schiff Base Ligand Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation & Purification cluster_3 Characterization A 2-Amino-3-(2-methoxyphenyl)- 2-methylpropan-1-ol D Mix & Reflux (e.g., 2-4 hours) A->D B Aldehyde/Ketone (e.g., Salicylaldehyde) B->D C Solvent (e.g., Ethanol) C->D E Cool to Room Temp. D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I FT-IR, NMR, Mass Spec, etc. H->I

Caption: General workflow for the synthesis of a Schiff base ligand.

Protocol 1: Synthesis of a Chiral Tridentate Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol and salicylaldehyde.

Materials:

  • 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

  • Salicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol (1.0 eq) in absolute ethanol (approximately 10 mL per mmol of amine).

  • To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring.

  • Attach a condenser to the flask and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the final Schiff base ligand.

Rationale of Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves the reactants and the resulting ligand often has lower solubility at room temperature, facilitating its precipitation and isolation.[1][2]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.[3]

  • Purification: The precipitation of the product upon cooling, followed by washing with a cold solvent, is an effective method for purification, as impurities and unreacted starting materials tend to remain in the solution.

Formation of Chiral Metal Complexes

The synthesized chiral Schiff base ligands are excellent candidates for forming stable complexes with various transition metals.[4] These metal complexes are of great interest due to their potential applications in catalysis, materials science, and medicine.[5][6] The coordination of the ligand to the metal ion is typically achieved through the nitrogen and oxygen donor atoms.[2]

General Pathway from Precursor to Application

G A Chiral Precursor (Amino Alcohol) B Chiral Schiff Base Ligand A->B Condensation C Chiral Metal Complex B->C Metalation D Application (e.g., Asymmetric Catalysis) C->D Catalytic Use

Caption: From chiral precursor to catalytic application.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol outlines a general procedure for the synthesis of a Cu(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Chiral Schiff base ligand (from Protocol 1)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Two round-bottom flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of the Schiff base ligand (1.0 eq) in warm methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of copper(II) acetate monohydrate (1.0 eq) in methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

  • A color change should be observed, indicating the formation of the complex.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • The resulting solid complex can be isolated by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Mechanistic Insight:

The Schiff base acts as a chelating ligand, binding to the copper(II) ion through the deprotonated phenolic oxygen, the imine nitrogen, and the alcoholic oxygen. This forms a stable, often square planar or distorted octahedral, coordination complex. The formation of such metal complexes can enhance the biological activity compared to the free ligand.[6]

Characterization of Ligands and Complexes

The successful synthesis of the Schiff base ligands and their metal complexes must be confirmed through various spectroscopic and analytical techniques.

TechniqueInformation Obtained
FT-IR Spectroscopy Confirmation of Schiff base formation by the appearance of a C=N (imine) stretching band (typically around 1600-1630 cm⁻¹) and the disappearance of the C=O and N-H stretching bands of the starting materials. A shift in the C=N band upon complexation indicates coordination to the metal ion.
¹H and ¹³C NMR Spectroscopy Provides detailed structural information about the ligand, confirming the connectivity of the atoms. The formation of the imine bond can be confirmed by the presence of a characteristic signal for the -CH=N- proton in the ¹H NMR spectrum.
UV-Vis Spectroscopy Used to study the electronic transitions within the compounds. Metal complexes typically exhibit d-d transitions and charge transfer bands that are absent in the free ligand.[1]
Mass Spectrometry Confirms the molecular weight of the synthesized ligand and its metal complex.
Elemental Analysis Determines the elemental composition (C, H, N) of the compounds, which can be compared to the calculated values to confirm their purity and stoichiometry.

Applications in Asymmetric Catalysis and Drug Development

The primary advantage of using 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol as a starting material is the introduction of a stable chiral center into the ligand framework. Chiral ligands are essential for the development of catalysts for asymmetric synthesis, where the goal is to produce one enantiomer of a chiral product selectively.[7][8]

Metal complexes derived from these ligands can be employed as catalysts in a variety of enantioselective reactions, including:

  • Asymmetric oxidation of sulfides

  • Asymmetric hydrogenation of ketones and alkenes[9]

  • Asymmetric C-C bond-forming reactions

In the realm of drug development, Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[5][10] The specific stereochemistry of the chiral ligand can significantly influence the biological efficacy of the metal complex. Therefore, ligands derived from 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol are promising candidates for the development of new therapeutic agents.

Conclusion

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is a powerful and versatile building block for the synthesis of advanced chiral ligands. Its straightforward conversion into Schiff bases and their subsequent metal complexes opens the door to a wide range of applications, from asymmetric catalysis to the development of novel metallodrugs. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry and potential applications of this valuable chiral precursor.

References

  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • IOSR Journal. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Retrieved from [Link]

  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved from [Link]

  • Algerian Journal of Engineering and Technology. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its Cd(II) and Cu(II) complexes. Retrieved from [Link]

  • SciSpace. (2018, January 31). Synthesis of Schiff Base (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Containing N and O Donors and its Metal Complexe. Retrieved from [Link]

  • Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • PMC. (2024, October 25). Pharmaceutical Applications of Metal Complexes and Derived Materials. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Retrieved from [Link]

  • MDPI. (2022, October 12). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Thermal Studies of New Cu (II) Amino Acid Complex. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Chiral quadridentate ligands based on amino acids: template syntheses and properties of the free ligands and their transition-metal complexes. Retrieved from [Link]

  • Encyclopedia.pub. (2023, September 25). Classification of Various Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • ResearchGate. (2006). New chiral ligands from myrtenal and caryophyllene for asymmetric oxydation of sulfides catalyzed by metal complexes. Retrieved from [Link]

  • NSF Public Access Repository. (2022, April 25). Chemical Science. Retrieved from [Link]

  • ResearchGate. (2017, January 1). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Dalton Transactions. (2025). Themed collection Nitrogen Ligands. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the reduction of hindered amino acids to alcohols

[1] Topic: High-Yield Reduction of Sterically Hindered Amino Acids to Amino Alcohols Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Reagent Selection The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: High-Yield Reduction of Sterically Hindered Amino Acids to Amino Alcohols Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reagent Selection

The Challenge: Reducing hindered amino acids (e.g., tert-leucine, valine, adamantyl-glycine) presents two distinct hurdles:

  • Steric Bulk: Large side chains shield the carbonyl carbon, slowing down nucleophilic attack.

  • Chelation Stability: The resulting amino alcohol forms a thermodynamically stable 5-membered chelate with boron or aluminum byproducts, often resisting standard hydrolysis and leading to massive yield loss during workup.

Reagent Decision Matrix

Do not default to Lithium Aluminum Hydride (LAH) without reviewing this matrix. For hindered substrates, the McKennon System (


)  is often superior due to chemoselectivity and ease of handling.[1]
FeatureSystem A: NaBH₄ / I₂ (In Situ Borane) System B: LAH (Lithium Aluminum Hydride) System C: Borane-DMS / THF
Primary Mechanism Electrophilic reduction (via ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Nucleophilic attack (via

)
Electrophilic reduction
Hindered Performance Excellent. Small electrophile (

) penetrates steric bulk.[1]
Good , but requires forcing conditions (reflux).[1]Excellent , but handling is hazardous.[1]
Chemo-selectivity High.[2][3] Reduces -COOH faster than esters/amides.Low. Reduces esters, amides, nitriles indiscriminately.[1]High.
Racemization Risk Very Low (<1% typically).[1]Low to Moderate (depends on temp).[1][4]Very Low.
Safety Profile Moderate (

evolution).[1]
High Risk (Pyrophoric, violent quench).[1]High Risk (Toxic gas, stench).[1]
Cost Low (Commodity chemicals).[1]Moderate.High.

Standard Operating Protocol: The McKennon System ( )

Reference: McKennon, M. J., et al. J. Org.[1] Chem. 1993, 58, 3568-3571.[1][3]

This protocol is optimized for hindered substrates like (S)-tert-Leucine .[1]

Phase 1: Preparation & Activation[1][5]
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser, mechanical stirrer (essential for slurry).
    
  • Charge: Add Amino Acid (1.0 equiv) and

    
     (2.5 equiv) to dry THF.
    
  • Activation (The Critical Step):

    • Cool to 0°C.[4][5][6][7][8]

    • Add

      
       (1.0 equiv) in THF dropwise over 1 hour.[1]
      
    • Observation: Massive

      
       evolution occurs. The solution will turn colorless as 
      
      
      
      is consumed and
      
      
      is generated.
    • Chemistry:

      
      [1]
      
Phase 2: Reduction & Digestion[1]
  • Reflux: Heat to reflux for 12–18 hours.

    • Note: Hindered substrates require this extended time. Do not stop early.

  • The "Sticky" Intermediate: At this stage, your product is trapped in a Boron-Amine complex. TLC will show no free amine.

Phase 3: The "Methanolysis" Workup (Yield Saver)

Most yield is lost here.[1] Simply adding water will NOT release the hindered amine.

  • Quench: Cool to room temp. Carefully add Methanol until effervescence stops.

  • Cleavage: Evaporate solvent to a paste. Redissolve in 20% KOH (aqueous) and stir for 4 hours (or reflux for 1 hour).

    • Alternative: For acid-stable products, refluxing in MeOH/HCl is more effective at breaking the B-N bond.[1]

  • Extraction: Extract into DCM or Chloroform.

Troubleshooting Logic & Diagnostics

Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting low yields.

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Step 1: Check TLC of Crude Reaction (Before Workup) Start->CheckTLC SM_Remains Starting Material (SM) Visible? CheckTLC->SM_Remains Yes No_SM No SM, but no Product Spot CheckTLC->No_SM No Action_Reflux Action: Increase Reflux Time (Hindered substrates need >18h) SM_Remains->Action_Reflux Action_Fresh Action: Check NaBH4 Quality (Must be free flowing) SM_Remains->Action_Fresh Complex_Issue Diagnosis: Stable B-N Complex Product is trapped! No_SM->Complex_Issue Action_Digest Action: Acidic Methanolysis Reflux crude in MeOH/HCl for 1h Complex_Issue->Action_Digest

Figure 1: Diagnostic logic for low yield scenarios. The "Hidden Trap" is often the Boron-Nitrogen complex.

FAQ: Common Failure Points

Q: I see a new spot on TLC, but after column chromatography, I recover nothing. Where did it go? A: You likely chromatographed the Boron-Amine complex . These complexes are often non-polar and move on silica but degrade or stick irreversibly during purification.

  • Fix: You must verify the B-N bond is broken before purification. Run an IR spectrum. If you see a B-H stretch around 2200-2400 cm⁻¹, you have not finished the workup. Reflux with MeOH/HCl.

Q: My product is an oil that won't crystallize. Is it impure? A: Amino alcohols are notorious for being hygroscopic oils (e.g., Valinol).[1]

  • Fix: Convert it to an oxalate or hydrochloride salt for storage and characterization.

Q: I am using LAH and getting a gelatinous gray mess that traps my product. A: You have an Aluminum Hydroxide emulsion.

  • Fix: Switch to the Rochelle's Salt Workup .

    • Dilute reaction with ether/THF.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

    • Stir vigorously for 2-4 hours. The tartrate chelates the aluminum, resulting in two perfectly clear layers.

Mechanism of Action (The "Why")

Understanding the mechanism prevents errors. In the


 system, the active species is Borane (

)
, not the borohydride anion.[1]

Mechanism Step1 Activation: 2NaBH4 + I2 -> B2H6 Step2 Coordination: R-COOH + BH3 -> R-COO-BH2 + H2 Step1->Step2 Step3 Reduction: Intramolecular Hydride Transfer (Fast) Step2->Step3 Step4 The Trap: Stable Boron-Amine Chelate Formation Step3->Step4 Yield Loss Risk Step5 Release: Hydrolysis (KOH or HCl) Step4->Step5 Critical Step

Figure 2: Mechanistic pathway highlighting the chelate trap.

Scientific Insight: Carboxylic acids are reduced by borane via an acyloxyborane intermediate. This is an electrophilic reduction, which is why it is faster than the reduction of esters (which requires nucleophilic attack).[1] The final amino alcohol forms a 5-membered ring with the boron atom. This ring is sterically protected in hindered amino acids, making it exceptionally resistant to hydrolysis.[1]

References & Authority

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives."[1][3] Journal of Organic Chemistry, 1993 , 58(13), 3568–3571.[1][3]

    • Core Reference: Establishes the

      
       protocol as the standard for hindered amino acids.
      
  • Abiko, A.; Masamune, S. "Reduction of alpha-amino acids: A highly enantioselective synthesis of optically active alpha-amino aldehydes and alcohols."[1] Tetrahedron Letters, 1992 , 33(38), 5517–5518.[1]

    • Context: Discusses the preservation of chiral integrity during reduction.

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[1] Journal of Organic Chemistry, 1991 , 56(20), 5964–5965.[1][3]

    • Context: The foundational paper for the iodine activation method.

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1]

    • Context: Source of the standard "Fieser" workup for LAH, though Rochelle's salt is preferred for amino alcohols.

Sources

Optimization

Purification methods for 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol . As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to solve purification challenges effectively. This guide is structured to address common issues in a direct question-and-answer format, grounded in established chemical principles and field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol that complicate its purification?

A1: The purification challenges for this molecule stem from three core structural features:

  • Basicity: The primary amine group (-NH₂) is basic and can interact strongly with acidic stationary phases like standard silica gel, leading to significant peak tailing during column chromatography.[1]

  • Polarity: The presence of both a primary amine and a primary alcohol (-OH) group makes the molecule quite polar. This can cause poor solubility in non-polar organic solvents and require highly polar mobile phases for elution.[2][3]

  • Chirality: The molecule contains a stereocenter at the C2 position. For pharmaceutical applications, isolating the desired enantiomer is often critical, requiring specialized chiral separation techniques.[4][5]

Q2: What are the most likely impurities I will encounter during purification?

A2: Impurities are typically process-related and can include:

  • Unreacted Starting Materials: Depending on the synthetic route, precursors may have similar polarities, complicating removal.

  • Side-Reaction Products: Synthesis of amino alcohols can sometimes yield by-products from over-reduction, rearrangement, or incomplete reactions.[6]

  • Diastereomers: If any step in the synthesis introduces a second chiral center, you may be dealing with diastereomeric impurities which can have very similar chromatographic behavior.

  • Degradation Products: Amino compounds can be susceptible to oxidation, so impurities may form during workup or storage if not handled under appropriate conditions.[7][8]

Q3: My compound is a viscous oil or a waxy solid at room temperature. How does this affect my purification strategy?

A3: If your compound is not a free-flowing solid, this points towards the presence of impurities or the inherent nature of the free base. This presents two main challenges:

  • Handling: Oils are difficult to weigh and transfer accurately.

  • Purification Method: Direct crystallization is often difficult for oils. Your primary purification method will likely be chromatography. An alternative strategy is to convert the amine to a stable, crystalline salt (e.g., a hydrochloride salt), which is often easier to handle and purify by recrystallization before liberating the free base in a final step.[7][9]

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying compounds like 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol. However, its polar, basic nature can cause several common problems.

Problem 1: My compound is streaking or tailing badly on the silica gel column.
  • Causality: This is the most common issue for amines on silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which form strong acid-base interactions with the basic amine group of your molecule. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak and poor separation.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[1][10] This competes with your compound for binding to the acidic sites, resulting in a much sharper peak.

    • Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by flushing the packed column with a solvent system containing triethylamine before loading your sample.[1]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Protocol 1: Standard Flash Chromatography with Triethylamine Modifier
  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for this polar amine is a mixture of Ethyl Acetate/Hexane or Dichloromethane/Methanol.[2][10] Aim for an Rf value of 0.2-0.3 for your target compound.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 1% triethylamine by volume. For example, for 1 L of 5% Methanol in Dichloromethane, add 50 mL of Methanol, 10 mL of Triethylamine, and bring the volume to 1 L with Dichloromethane.

  • Column Packing: Pack your column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is low, dissolve it in a stronger solvent (like pure Dichloromethane or Methanol), adsorb it onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your packed column ("dry loading").[1]

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure compound.

Problem 2: My compound is not moving from the baseline, even with 100% Ethyl Acetate.
  • Causality: Your compound is highly polar and interacts too strongly with the silica gel for ethyl acetate to be a strong enough eluting solvent.

  • Solutions:

    • Increase Eluent Polarity: Switch to a more polar solvent system. The standard choice is a gradient of Methanol (MeOH) in Dichloromethane (DCM). Start with 1-2% MeOH in DCM and gradually increase the concentration.[10] Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[10]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[3][11] In this mode, you use a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[11] This can provide unique selectivity compared to normal-phase chromatography.

Data Summary Table 1: Recommended Solvent Systems for Flash Chromatography
Solvent SystemPolarityTypical Use Case & Comments
Ethyl Acetate / Hexanes + 1% Et₃NMediumGood starting point for moderately polar compounds. The Et₃N is crucial to prevent tailing.[10]
Dichloromethane / Methanol + 1% Et₃NHighStandard choice for polar compounds that do not elute with EtOAc/Hexanes.[10] Use a gradient for best resolution.
Acetonitrile / WaterHILICUse with a silica, diol, or amine column for very polar compounds that are difficult to purify in normal phase.[3][11]
Visualization 1: Troubleshooting Workflow for Flash Chromatography

Below is a decision-making workflow for troubleshooting common chromatography issues encountered with this amino alcohol.

Chromatography_Troubleshooting start Analyze TLC Plate tailing Compound is Tailing / Streaking start->tailing Tailing? low_rf Compound has Low Rf (Rf < 0.1) start->low_rf No Tailing tailing->low_rf No sol_tailing1 Add 1% Triethylamine to Mobile Phase tailing->sol_tailing1 Yes sol_tailing2 Use Alumina or Deactivated Silica tailing->sol_tailing2 good_rf Good Separation (Rf 0.2-0.4) low_rf->good_rf No proceed Proceed with Column Chromatography low_rf->proceed Yes sol_lowrf1 Increase % of Polar Solvent (e.g., Methanol in DCM) good_rf->sol_lowrf1 No sol_lowrf2 Switch to HILIC or Reversed-Phase good_rf->sol_lowrf2 good_rf->proceed Yes sol_tailing1->low_rf sol_lowrf1->proceed

Caption: Decision tree for troubleshooting flash chromatography.

Troubleshooting Guide: Crystallization & Recrystallization

If your compound is a solid, or if you have converted it to a crystalline salt, recrystallization is a powerful purification technique.

Problem 1: My compound "oils out" and won't crystallize.
  • Causality: The solution is becoming supersaturated too quickly, or impurities are inhibiting crystal lattice formation. Amino alcohols, with their flexible structures and multiple hydrogen bonding sites, can be prone to this behavior.

  • Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.

    • Reduce Concentration: You may have too much solute. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

    • Scratching & Seeding: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled solution.

    • Change Solvent System: The chosen solvent may not be appropriate. A binary solvent system often works well when a single solvent fails.[9][12]

Problem 2: I can't find a suitable recrystallization solvent.
  • Causality: The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures. Finding this balance can be tricky.

  • Solution: Systematic Solvent Screening

    • Place a small amount of your crude material (10-20 mg) in several different test tubes.

    • Add a few drops of a different solvent to each tube at room temperature. Test a range of polarities: Hexane (non-polar), Toluene (aromatic), Ethyl Acetate (medium polar), Acetone (medium polar), Ethanol (polar protic), Water (very polar).[9][13]

    • If it dissolves immediately at room temperature, the solvent is too good; your recovery will be poor.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate solvent.

    • Allow any promising candidates to cool to see if crystals form.

    • If no single solvent works, try a binary system. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in) while hot. Then, slowly add a "poor" solvent (an "anti-solvent" it's not soluble in) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[12]

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of a "good" solvent (e.g., hot ethanol) needed to fully dissolve the solid at or near boiling.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise with swirling until you see persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize recovery. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Data Summary Table 2: Suggested Solvents for Recrystallization Screening
SolventPropertiesPotential Binary Partners (Anti-solvents)
Ethanol/MethanolPolar, protic. Good for polar compounds.Water, Hexanes, Diethyl Ether[12]
Ethyl AcetateMedium polarity. Good general solvent.Hexanes[9]
AcetoneMedium polarity. Dissolves many organics.Hexanes, Water
TolueneNon-polar, aromatic.Hexanes, Heptane
WaterVery polar. Good for salts.[9]Acetone, Ethanol
Visualization 2: Recrystallization Solvent Selection Workflow

This flowchart illustrates a logical process for identifying a suitable recrystallization solvent.

Caption: Workflow for systematic recrystallization solvent screening.

References

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PDF Document. Crystallization Solvents. [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • National Center for Biotechnology Information. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]

  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • University of Pardubice. Separation methods: Chromatography. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • Google Patents.
  • Justia Patents. process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • National Center for Biotechnology Information. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • American Elements. 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • National Center for Biotechnology Information. Crystal structure of (2E)-2-methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}-N. [Link]

  • Scribd. Amino Acid Separation via Chromatography. [Link]

  • Pharmaffiliates. Formoterol-impurities. [Link]

  • National Center for Biotechnology Information. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Save My Exams. Q1. Chromatography is used to identify amino acid sequences in compounds. [Link]

  • Google Patents.
  • IvyPanda. Chromatography in the Determination of Amino Acids. [Link]

  • MDPI. Chromatographic Studies of Protein-Based Chiral Separations. [Link]

Sources

Troubleshooting

Solubility challenges with lipophilic amino alcohols in aqueous media

The Core Challenge: The Amphiphilic Paradox Lipophilic amino alcohols (e.g., sphingosine, propranolol, certain lipid nanoparticles components) present a unique "schizophrenic" physicochemical profile. They possess a basi...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Amphiphilic Paradox

Lipophilic amino alcohols (e.g., sphingosine, propranolol, certain lipid nanoparticles components) present a unique "schizophrenic" physicochemical profile. They possess a basic amine head group (hydrophilic/ionizable) and a bulky hydrocarbon skeleton (lipophilic).

The Problem: In aqueous media, these molecules do not simply "dissolve" or "precipitate." They often form lyotropic liquid crystals (gels), micelles, or oily coacervates. This behavior is driven by the Critical Packing Parameter (CPP) , where the molecule attempts to hide its hydrophobic tail from water while keeping its charged head exposed.

This guide provides a self-validating, step-by-step framework to force these molecules into solution using pH manipulation, salt selection, and encapsulation.

Module A: The pH Lever (Ionization Strategy)

The most potent tool for solubilizing an amino alcohol is its pKa. These molecules are weak bases. According to the Henderson-Hasselbalch equation , solubility increases exponentially as pH drops below the pKa.

Scientific Grounding

At


, 50% of the molecule is ionized (protonated). To achieve >99% ionization (and maximum theoretical solubility), the target pH must be:


Experimental Protocol: pH-Dependent Solubility Profiling

Use this protocol to determine the "intrinsic solubility" vs. "pH-dependent solubility."

Reagents: 0.1M HCl, 0.1M NaOH, Phosphate Buffer System (PBS), Universal Indicator/pH Probe.

  • Preparation: Weigh 5 mg of compound into three separate glass vials.

  • The Acid Shock (Vial A): Add 1 mL of 0.1M HCl (approx pH 1.0). Vortex for 60 seconds.

    • Observation: If clear, the compound is soluble as a salt.

  • The Physiological Test (Vial B): Add 1 mL of PBS (pH 7.4).

    • Observation: Likely turbid or gelling (molecule is largely unionized).

  • The Base Control (Vial C): Add 1 mL of 0.1M NaOH (pH 13).

    • Observation: Immediate precipitation of the free base.

  • Validation Step (Critical): Measure the pH of Vial A after the solid dissolves.

    • Why? The amine acts as a buffer. If the pH rose significantly (e.g., from 1.0 to 4.0), you may have crossed the solubility boundary. Re-adjust to pH 1.0 if necessary.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Lipophilic Amino Alcohol CheckPKa Step 1: Determine pKa (Literature or Calc) Start->CheckPKa Acidify Step 2: Adjust pH to (pKa - 2) CheckPKa->Acidify Soluble Is it Soluble? Acidify->Soluble Success_Salt Success: Formulate as Acid Salt (HCl, Mesylate) Soluble->Success_Salt Yes Fail_Gel Failure: Gelling or Precipitate Soluble->Fail_Gel No Cosolvent Step 3: Add Cosolvent (Ethanol/DMSO) or CD Fail_Gel->Cosolvent

Figure 1: Decision matrix for initial solubility screening based on ionization state.

Module B: Counter-Ion Engineering (Salt Selection)

If simple acidification (HCl) fails or causes stability issues (e.g., hygroscopicity), you must engineer the crystal lattice energy.

The "Hydrophobic Salt" Trap: While lipophilic counterions (like docusate) improve solubility in oils (lipid-based formulations), they often decrease solubility in water. For aqueous media, you need a counterion that disrupts the lattice and hydrates well.

Counter-Ion Selection Matrix
Counter-Ion ClassExamplesBest ForWatch Out For
Inorganic Chloride (HCl), BromideFirst-line screening. Small radius, high lattice energy.Common Ion Effect: May precipitate in the stomach (high Cl- concentration).
Sulfonic Acids Mesylate, TosylateLipophilic bases. Breaks lattice energy effectively.Genotoxicity risk (alkyl mesylates) if synthesis is uncontrolled.
Organic Acids Tartrate, Citrate, LactateModerate solubility needs. "Softer" pH profile.Tendency to form hydrates (variable water content).
Bulky Lipophilic Docusate, StearateAVOID for aqueous media.Excellent for lipid-based drug delivery (SEDDS).

Self-Validating Check: When switching from Free Base to Salt, calculate the Solubility Product (Ksp) . If adding excess counter-ion (e.g., adding NaCl to a Hydrochloride salt solution) causes precipitation, your system is "Common Ion Limited."

Module C: The "Gelling" Trap & Cyclodextrins

Lipophilic amino alcohols often form gels because they act as surfactants. To prevent this, you must sequester the hydrophobic tail. Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) is the gold standard here.

Mechanism

The CD molecule acts as a "bucket." The lipophilic tail of your amino alcohol inserts into the bucket, while the polar amine head remains exposed to the water. This prevents the tails from aggregating into a gel network.

Protocol: Complexation Workflow
  • Stock Prep: Prepare a 20% (w/v) HP-β-CD solution in water (or buffer at pH < pKa).

  • Addition: Add the amino alcohol to the CD solution.

    • Note: Do NOT add water to the solid first (promotes gelling). Always add solid to the CD solution.

  • Equilibration: Shake/stir for 24–48 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

Visualization: Breaking the Gel Structure

GelBreaking GelState Gel State: Surfactant Packing (Tails Aggregated) Strategy Strategy: Host-Guest Complexation GelState->Strategy CD_Action Cyclodextrin (HP-b-CD): Encapsulates Tail Strategy->CD_Action Result Result: Soluble Complex (No Aggregation) CD_Action->Result Disrupts Packing

Figure 2: Mechanism of action for Cyclodextrin in preventing lyotropic gel formation.

Troubleshooting & FAQ

Q1: My solution turned into a solid "brick" or thick gel upon adding water. What happened?

  • Diagnosis: You triggered the formation of a lyotropic liquid crystal (likely a hexagonal or lamellar phase). This happens when the concentration of the amphiphile exceeds the Critical Micelle Concentration (CMC) but solubility is low.

  • The Fix: Do not add more water. Add a "structure breaker" like Ethanol (10-20%) or Urea , or switch to the Cyclodextrin protocol (Module C).

Q2: I dissolved it at pH 2, but it precipitated when I injected it into PBS (pH 7.4).

  • Diagnosis: "pH Crash." The buffering capacity of PBS neutralized your acid, raising the pH above the pKa.

  • The Fix:

    • Reduce the concentration of the drug.

    • Pre-complex with Cyclodextrin (which protects the base form from precipitating).

    • Use an albumin-based carrier (BSA) if compatible with your assay (Sphingosine binds naturally to albumin).

Q3: Can I use DMSO?

  • Answer: Yes, but be careful. Lipophilic amino alcohols are soluble in DMSO, but often precipitate immediately upon dilution into water ("The DMSO Crash").

  • Protocol: Dissolve in DMSO, then slowly add this stock to a rapidly stirring vortex of warm aqueous buffer containing 5% Tween-80 or HP-β-CD.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa-solubility relationships for weak bases).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative guide on salt selection, specifically mesylates vs. hydrochlorides).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (The standard text for CD complexation).

  • Cayman Chemical. Sphingolipid Solubility Guide. (Specific protocols for sphingosine/amino alcohol solubility).

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

Optimization

Technical Support Center: Crystallization of Oily Amino Alcohol Intermediates

Welcome to the technical support center for the crystallization of oily amino alcohol intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of oily amino alcohol intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining solid, crystalline material from these often-stubborn compounds. Amino alcohols, with their characteristic hydrogen-bonding amine and hydroxyl groups, frequently present as viscous oils or low-melting-point solids that resist conventional crystallization methods.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the lab. Our focus is not just on the "how," but the "why," empowering you to make informed decisions to overcome crystallization hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my amino alcohol intermediates often oily and difficult to crystallize?

Answer: The physical state of amino alcohol intermediates is a direct consequence of their molecular structure. The presence of both amine (-NH₂) and alcohol (-OH) functional groups allows for strong intermolecular hydrogen bonding. This, combined with potential structural flexibility (e.g., long alkyl chains), can lead to several challenges:

  • Disordered State: Strong, multi-directional hydrogen bonds can prevent the molecules from arranging themselves into an ordered, repeating crystal lattice, favoring a disordered, amorphous (oily) state.

  • Low Melting Point: The molecular structure may inherently lead to a low melting point. If the melting point is below the temperature of the solution during crystallization, the compound will separate as a liquid instead of a solid, a phenomenon known as "oiling out".[1][2]

  • High Solubility: The polar nature of amino alcohols often makes them highly soluble in common polar solvents, making it difficult to achieve the supersaturation needed for crystallization.[3][4]

  • Impurities: Structurally similar impurities, common in multi-step syntheses, can disrupt the crystallization process by inhibiting nucleation or getting incorporated into the crystal lattice, further promoting an oily state.[5][6][7]

Q2: What is the first step in developing a crystallization protocol for a novel oily amino alcohol?

Answer: The foundational step is a systematic solvent screening . The goal is to find a solvent or solvent system with ideal solubility characteristics: the compound should be highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3][8]

Protocol: Small-Scale Solvent Screening

  • Place a small amount (10-20 mg) of your oily intermediate into several different test tubes or small vials.

  • To each vial, add a different solvent from a range of polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane). Start with a small volume (0.2 mL).

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[9]

  • Gently heat the vials that showed poor room-temperature solubility. Add the solvent dropwise until the compound fully dissolves.[9]

  • Allow the clear solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good quantity of solid crystals upon cooling.

This initial screen will classify solvents and guide your strategy, whether it's a single-solvent cooling crystallization or a more complex anti-solvent approach.

Q3: What is "oiling out" and how is it different from precipitation?

Answer: "Oiling out" is a liquid-liquid phase separation where the solute comes out of the supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a concentrated solution of your compound that is immiscible with the bulk solvent. It often appears as droplets, a separate layer, or a gummy residue.

The key difference is the state of the separated material:

  • Crystallization/Precipitation: The solute forms a solid phase with an ordered internal structure (crystals) or a disordered one (amorphous precipitate).

  • Oiling Out: The solute forms a second, disordered liquid phase.[2]

Oiling out is problematic because impurities tend to be highly soluble in the oily phase, meaning any solid that eventually forms from this oil is likely to be impure.[2] It is a common challenge when the boiling point of the solvent is higher than the melting point of the solute or when supersaturation is achieved too rapidly at a temperature above the compound's melting point.[8][10]

Troubleshooting Guide: From Stubborn Oils to Pure Crystals

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: My compound "oils out" upon cooling or anti-solvent addition.

This is the most common failure mode for this class of compounds. The goal is to modify conditions to favor direct solid formation (crystallization) over liquid-liquid phase separation.

Troubleshooting Flowchart for "Oiling Out"

G start Compound 'Oils Out' cause1 Supersaturation too high / Cooling too fast start->cause1 cause2 Solvent boiling point > Compound melting point start->cause2 cause3 High impurity load start->cause3 cause4 Inappropriate solvent system start->cause4 sol1 1. Re-heat to dissolve oil. 2. Cool MUCH slower (insulate flask). 3. Add seed crystals at a higher temp. cause1->sol1 Solution sol2 Choose a lower-boiling point solvent. See Solvent Selection Guide. cause2->sol2 Solution sol3 1. Add activated charcoal to hot solution. 2. Perform hot filtration. 3. Consider re-purification (e.g., column chromatography). cause3->sol3 Solution sol4 1. Add more 'good' solvent to reduce supersaturation. 2. Re-screen for a different solvent or anti-solvent pair. cause4->sol4 Solution

Caption: Troubleshooting flowchart for an "oiling out" event.

Detailed Solutions for Oiling Out
Potential Cause Underlying Mechanism Recommended Action(s)
Cooling rate is too fast. The system enters a labile, highly supersaturated state where the kinetics favor disordered liquid separation over the more ordered process of crystal nucleation and growth.[2][11]1. Re-heat the solution until the oil redissolves completely. 2. Cool the solution much more slowly. Insulate the flask with glass wool or use a programmable cooling system.[12][13] 3. If possible, add seed crystals just as the solution begins to turn cloudy to provide a template for growth.[14][15]
High concentration of impurities. Impurities depress the melting point of the compound and can inhibit the formation of a stable crystal lattice, making the liquid state more favorable.[1][16]1. Re-dissolve the oil in the hot solvent. 2. Add a small amount of activated charcoal to adsorb non-polar impurities and perform a hot filtration.[1] 3. If impurities persist, consider re-purifying the oil via column chromatography before attempting crystallization again.
Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of your compound.[8][10] Alternatively, the solubility curve in the chosen solvent may be too shallow.1. Select a solvent with a lower boiling point.[4] A solvent's boiling point should ideally be below the melting point of the pure compound. 2. In an anti-solvent system, try adding the "good" solvent solution slowly to the anti-solvent, rather than the other way around, to avoid localized high supersaturation.[17]
Problem 2: No crystals form, even after cooling for an extended period.

This indicates that the solution has not reached a sufficient level of supersaturation, or that there is a high kinetic barrier to nucleation.

Troubleshooting Guide: Inducing Crystallization
Observation Potential Cause Recommended Action(s)
Solution remains clear upon cooling. Insufficient supersaturation. Too much solvent was used.1. Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Re-cool the solution.[1] 2. Add an Anti-solvent: If using a single solvent, cautiously add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until persistent cloudiness appears, then warm slightly to clarify and re-cool.[18]
Solution is slightly cloudy but no solid forms. High kinetic barrier to nucleation. The molecules are ready to crystallize but lack a surface to initiate growth.1. Scratch: Use a glass rod to vigorously scratch the inside surface of the flask below the solvent line. This can create micro-abrasions that serve as nucleation sites.[12][15] 2. Seed: Add a tiny crystal of the desired compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[15] 3. Ultrasonic Bath: Place the flask in an ultrasonic bath for short bursts. The energy can help overcome the nucleation barrier.
All else fails. The compound may be an amorphous solid or have extremely high solubility in the chosen system.1. Crash Out: Remove all solvent under reduced pressure (rotary evaporation) to recover the material.[1] The resulting solid will likely be amorphous and impure, but it provides a starting point for a new crystallization attempt with a different solvent system. 2. Vapor Diffusion: Dissolve the oil in a small amount of a good, volatile solvent (e.g., dichloromethane) in a small open vial. Place this vial inside a larger, sealed jar containing a larger volume of a poor, more volatile solvent (e.g., pentane). The poor solvent's vapor will slowly diffuse into the good solvent, inducing crystallization over time.[19]
Problem 3: The final product is impure or has the wrong polymorphic form.

Purity and polymorphic form are critical for pharmaceutical intermediates. These issues often stem from the crystallization conditions themselves.

Workflow for Optimizing Purity and Polymorphic Form

G start Initial Crystals are Impure or Wrong Polymorph check_purity Analyze Purity (HPLC, NMR) & Polymorph (XRPD, DSC) start->check_purity impurity_issue Purity is Low check_purity->impurity_issue Impurity Detected polymorph_issue Incorrect or Mixed Polymorphs check_purity->polymorph_issue Polymorph Issue sol_impurity1 Perform Recrystallization: Dissolve in minimum hot solvent and re-cool slowly. impurity_issue->sol_impurity1 sol_impurity2 Perform a Slurry: Stir the solid in a solvent where it has low solubility for 24-48h. This can leach out surface-adsorbed impurities. impurity_issue->sol_impurity2 sol_impurity3 Change solvent system to alter impurity solubility profile. impurity_issue->sol_impurity3 sol_polymorph1 Vary the cooling rate. Fast vs. slow cooling can favor different forms. polymorph_issue->sol_polymorph1 sol_polymorph2 Change the solvent. Solvent-solute interactions can direct the formation of a specific polymorph. polymorph_issue->sol_polymorph2 sol_polymorph3 Control temperature precisely. Polymorphs can be temperature-dependent. polymorph_issue->sol_polymorph3

Caption: Decision workflow for purity and polymorph optimization.

Key Considerations for Purity and Form
  • Impurities and Crystal Habit: Structurally related impurities can not only get trapped in the crystal but also change the crystal's shape (habit).[5][6] For example, they can adsorb to specific crystal faces, inhibiting growth in one direction and leading to needles instead of prisms. Needles often have poor filtration and drying characteristics. A change in solvent or a reslurry can sometimes resolve this.[6]

  • Polymorphism: Amino alcohols, like many pharmaceutical compounds, can exhibit polymorphism, meaning they can crystallize into multiple different crystal structures.[20][21][22] These polymorphs can have different stabilities, solubilities, and melting points. The outcome is often kinetically controlled and highly dependent on factors like solvent, temperature, and supersaturation rate.[21][23] If you suspect polymorphism, it is crucial to characterize your solids using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Key Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This technique is highly effective when your compound is too soluble in all reasonable single solvents for cooling crystallization to work. The principle is to dissolve the compound in a "good" solvent and then add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[24][25]

Mechanism of Anti-Solvent Crystallization

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition & Supersaturation cluster_2 Step 3: Nucleation & Growth A Amino Alcohol (Solute) + Good Solvent (e.g., Ethanol) B Stable, Undersaturated Solution A->B C Controlled addition of Anti-Solvent (e.g., Water) B->C D Supersaturated Solution (Reduced Solubility) C->D E Nucleation (Initial Crystal Formation) D->E F Crystal Growth E->F G Pure Crystalline Solid F->G

Caption: Mechanism of anti-solvent crystallization.

Step-by-Step Methodology
  • Dissolve the oily amino alcohol intermediate in the minimum amount of a "good" solvent (e.g., methanol, ethanol, acetone) at room temperature or with gentle warming.

  • Filter the solution if any insoluble impurities are present.

  • In a separate flask, place the desired volume of the "anti-solvent" (e.g., water, heptane, diethyl ether). The anti-solvent must be miscible with the good solvent.[8]

  • With vigorous stirring, add the solution of your compound dropwise to the anti-solvent. The rate of addition is critical; a slower rate generally promotes the formation of larger, purer crystals.[26][27]

  • If no solid forms, try scratching the flask or adding a seed crystal.

  • Once precipitation is complete, continue stirring the resulting slurry for a period (1-2 hours) to allow for crystal growth and equilibration.

  • Isolate the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Google Scholar.
  • Crystalliz
  • Three-Step Mechanism of Antisolvent Crystalliz
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
  • How to choose a solvent for crystallization of an organic compound. (2018). Quora.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Using AntiSolvent for Crystalliz
  • Using AntiSolvent for Crystalliz
  • Crystallization Solvents.pdf. (n.d.). Google Scholar.
  • Crystallization of amino acid. (n.d.).
  • Method for crystallization of amino acids. (n.d.).
  • Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. (2023). Organic Process Research & Development.
  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. (2024). CrystEngComm.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Google Scholar.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • How to crystallize the natural compounds from plant extracts?. (2013).
  • Antisolvent Crystalliz
  • Effect of Impurities on the Growth Kinetics of Crystals. (2025).
  • Guide for crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Google Scholar.
  • Amino Alcohol Synthesis Service. (n.d.). BOC Sciences.
  • SOP: CRYSTALLIZ
  • Crystallization process: how does crystalliz
  • Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. (n.d.). Alfa Chemistry.
  • How to avoid the formation of oil droplets during recrystallization?. (2014).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Oiling Out in Crystalliz
  • Characterization and Crystallization of Chiral Aromatic Amino Acids. (n.d.). Memorial University Research Repository.
  • Crystalliz
  • Crystallization of f
  • Control of Polymorphism in Crystallization of Amino Acid. (2025).
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009). Google Scholar.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • Cooling/Freezing Crystalliz
  • Initiating Crystalliz
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.
  • Continuous and convergent access to vicinyl amino alcohols. (2015). RSC Publishing.
  • Crystal polymorphism. (n.d.). Wikipedia.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm.
  • How to get (or crystallize) solid amino acids derivatives and peptides?. (2014).
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development.
  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (2025).

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Characterization Guide: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

Executive Summary Product Focus: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol CAS Context: Analogous to precursors for tapentadol and methoxyphenamine derivatives. Primary Application: Chiral auxiliary, pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol CAS Context: Analogous to precursors for tapentadol and methoxyphenamine derivatives. Primary Application: Chiral auxiliary, pharmaceutical intermediate.

This guide provides a rigorous analytical framework for the structural validation of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol. Unlike simple aliphatic amines, this molecule presents specific stereochemical challenges—specifically a chiral quaternary center and diastereotopic methylene protons—that render standard 1D NMR in CDCl₃ insufficient for definitive characterization.

We compare the Standard Protocol (CDCl₃, 1D ¹H) against the Recommended High-Fidelity Protocol (DMSO-d₆, 2D HMBC/HSQC) to demonstrate why the latter is essential for regulatory-grade identification.

Part 1: The Analytical Challenge (Structural Causality)

To interpret the spectra correctly, one must understand the structural causality governing the signals.

  • Chiral Quaternary Center (C2): The C2 position is bonded to four distinct groups (Methyl, Amine, Hydroxymethyl, 2-Methoxybenzyl). This creates a chiral center, rendering the molecule optically active.

  • Diastereotopic Protons: Due to the C2 chiral center, the adjacent methylene protons (Benzyl -CH₂- and Hydroxymethyl -CH₂-OH) are diastereotopic . They are magnetically non-equivalent and will not appear as simple singlets or triplets. They will manifest as AB quartets (or complex multiplets), a feature often misidentified as impurities in low-resolution analysis.

  • Rotational Barriers: The ortho-methoxy group on the aromatic ring introduces steric bulk, potentially restricting rotation and influencing the chemical shift of the benzylic protons via the ring current effect.

Part 2: Comparative Analysis of Analytical Protocols

Comparison 1: Solvent System Efficacy (CDCl₃ vs. DMSO-d₆)

The choice of solvent is the single most critical variable in the analysis of amino alcohols.

FeatureAlternative A: CDCl₃ (Standard) Alternative B: DMSO-d₆ (Recommended) Scientific Rationale
Labile Protons (-OH, -NH₂) Broad, often invisible, or chemical shift varies with concentration.Sharp, distinct signals. -OH often shows coupling to -CH₂-.DMSO is a strong H-bond acceptor, slowing proton exchange rates (

), allowing observation of labile protons [1, 2].
Diastereotopic Resolution Poor. Signals often overlap due to lower polarity/dispersion.Excellent. Higher polarity often separates the AB systems of the -CH₂- groups.Distinct solvation shells in DMSO enhance magnetic inequivalence of diastereotopic protons [3].
Solubility Moderate. Free base is soluble; salts are insoluble.High. Dissolves both free base and HCl salts.Crucial for analyzing crude reaction mixtures or salts.
Water Signal ~1.56 ppm (overlaps with aliphatic region).~3.33 ppm (can obscure -CH₂-OH if wet).Requires dry DMSO-d₆ to prevent obscuring the hydroxymethyl signal.
Comparison 2: 1D vs. 2D NMR for Quaternary Assignment

The Problem: In 1D ¹³C NMR, the quaternary carbon (C2) and the aromatic quaternary carbons (C-OMe, C-alkyl) appear as low-intensity singlets. In 1D ¹H NMR, C2 has no attached protons, making it "invisible."

The Solution: HMBC (Heteronuclear Multiple Bond Correlation).[1][2]

  • Standard 1D: Cannot definitively prove the methyl group is attached to C2 versus a rearrangement product.

  • HMBC Protocol: Shows correlations from the Methyl protons (3-bond coupling) and Benzyl protons (2-bond coupling) to the C2 quaternary carbon . This is the self-validating step for structural integrity.

Part 3: Detailed Spectral Assignment & Methodology

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Shifts are estimates based on structural analogues (e.g., tapentadol intermediates) and general amino alcohol shielding constants.

PositionGroupShift (δ, ppm)MultiplicityIntegralAssignment Logic
Ar-H Aromatic Ring6.80 – 7.20Multiplet4HCharacteristic ortho-substituted pattern.
OH Alcohol4.80 – 5.00Triplet (br)1HVisible due to DMSO H-bonding; couples to CH₂.
OMe Methoxy3.75 – 3.80Singlet3HDeshielded by oxygen; diagnostic singlet.
H-1a, H-1b -CH₂-OH3.30 – 3.50dd or ABq2HDiastereotopic . distinct shifts due to C2 chirality.
H-3a, H-3b Benzyl -CH₂-2.60 – 2.90dd or ABq2HDiastereotopic . Strongly shielded by ring current.
NH₂ Amine1.50 – 2.00Broad s2HVariable shift; exchangeable with D₂O.
C-Me Methyl0.95 – 1.05Singlet3HUpfield; diagnostic for the quaternary center.
Visualization: The Assignment Workflow

The following diagram illustrates the logical flow required to assign the structure definitively, moving from established "anchor" signals to the complex chiral center.

NMR_Assignment_Workflow Start Crude Sample (2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol) Solvent Dissolve in DMSO-d6 (Preserve OH/NH coupling) Start->Solvent Anchor1 Anchor 1: OMe Singlet (~3.8 ppm) Solvent->Anchor1 Anchor2 Anchor 2: C-Me Singlet (~1.0 ppm) Solvent->Anchor2 Aromatics Assign Aromatic Region (COSY for connectivity) Anchor1->Aromatics NOE check (Ortho) Quaternary Verify Quaternary C2 (HMBC: C-Me -> C2 <- Benzyl-CH2) Anchor2->Quaternary 3-bond coupling Diastereotopic Analyze CH2 Groups (HSQC: 1C -> 2H correlations) Aromatics->Diastereotopic Connect via Benzyl CH2 Diastereotopic->Quaternary Confirm C2 connection Final Structural Confirmation Quaternary->Final

Caption: Logical workflow for structural verification. Green nodes represent easy entry points; Red nodes represent the critical validation step.

Part 4: Experimental Protocols

Protocol A: Sample Preparation (High-Resolution)

Objective: Minimize water interference and maximize resolution of exchangeable protons.

  • Drying: Dry the solid sample under high vacuum (0.1 mmHg) for 4 hours to remove trace hydration.

  • Solvent: Use DMSO-d₆ (99.9% D) from a freshly opened ampoule to ensure low water content.

    • Tip: Do not use CDCl₃ unless specifically looking for non-polar impurities.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>20mg) may cause viscosity broadening; lower concentrations (<5mg) require excessive scan times for 2D experiments.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to prevent shimming errors.

Protocol B: HMBC Acquisition Parameters

Objective: Detect long-range couplings (2J and 3J) to the quaternary carbon.

  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with suppression of one-bond correlations).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
    • Reasoning: Aromatic and aliphatic long-range couplings typically fall in the 6-10 Hz range.

  • Scans: Minimum 16 scans (NS=16) with 2048 points in F2 and 256 increments in F1.

  • Processing: Apply Sine-Bell squared window function (SSB=2) to enhance resolution.

Visualization: HMBC Connectivity Map

This diagram visualizes the specific correlations you must observe to confirm the structure.[3]

HMBC_Correlations cluster_legend Legend C2 Quaternary C2 (Target) Me Methyl Protons (~1.0 ppm) Me->C2 3J (Strong) Bz Benzyl CH2 (~2.7 ppm) Bz->C2 2J (Strong) Ar Aromatic C1 (Ipso) Bz->Ar 2J/3J Hm Hydroxymethyl CH2 (~3.4 ppm) Hm->C2 2J (Medium) key Red Arrows = Critical HMBC Correlations

Caption: Critical HMBC correlations. The convergence of Methyl, Benzyl, and Hydroxymethyl correlations at C2 confirms the quaternary center.

References

  • Abraham, R. J., et al. (2006).[4] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

  • BenchChem. (2025).[5] "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." BenchChem Technical Guides. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][6] (Standard text for diastereotopic proton theory).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Master Organic Chemistry. (2022). "Diastereotopic Protons in ¹H NMR Spectroscopy." Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phenylpropanol Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of common phenylpropanol amines, including amphetamine, cathinone, ephedrine, and norephedrine. By understanding the underlying fragmentation mechanisms, researchers can more effectively identify and characterize these compounds in complex matrices. This document moves beyond a simple listing of fragments to explain the causality behind the observed fragmentation, ensuring a deeper understanding for analytical scientists.

Introduction: The Structural Significance of Phenylpropanol Amines

Phenylpropanol amines are a class of psychoactive substances characterized by a phenyl group attached to an amino propane skeleton. This core structure is shared by a diverse range of compounds, including clandestinely produced stimulants and legitimately prescribed pharmaceuticals. Minor structural modifications, such as the presence of a hydroxyl or keto group, or substitutions on the phenyl ring or nitrogen atom, give rise to a wide array of compounds with distinct pharmacological properties.

Mass spectrometry is a cornerstone technique for the identification and quantification of these substances. However, the structural similarities among phenylpropanol amines often lead to overlapping fragmentation patterns, posing a significant analytical challenge. A thorough understanding of how subtle structural differences influence fragmentation pathways is therefore crucial for unambiguous identification. This guide will dissect these pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a comparative framework for analysis.

Fundamental Principles of Phenylpropanol Amine Fragmentation

The fragmentation of phenylpropanol amines in a mass spectrometer is primarily dictated by the location of the charge and the relative stability of the resulting fragment ions and neutral losses. Two principal cleavage-directing functional groups are the aromatic phenyl ring and the basic nitrogen atom of the amine.

Ionization Techniques: A Tale of Two Energies

The choice of ionization technique profoundly impacts the observed fragmentation.

  • Electron Ionization (EI): This "hard" ionization technique imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule, though the molecular ion may be weak or absent. EI is typically coupled with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically produces a protonated molecule ([M+H]⁺) with minimal initial fragmentation. This is highly advantageous for determining the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), controlled collision-induced dissociation (CID) can be used to generate structurally informative fragment ions. ESI is the standard ionization source for Liquid Chromatography (LC).

Key Fragmentation Mechanisms

The fragmentation of phenylpropanol amines is dominated by a few key mechanistic pathways:

  • α-Cleavage: This is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). This is a highly favorable process as it results in the formation of a stable, resonance-stabilized iminium cation. In EI-MS, the fragment resulting from α-cleavage is often the base peak.[1]

  • β-Cleavage: This involves the cleavage of the bond between the α and β carbons. While less common than α-cleavage for amines, it can still be a significant pathway, particularly in ESI-MS/MS.

  • Rearrangements and Eliminations: Phenylpropanol amines can undergo various rearrangements and eliminations of small neutral molecules such as water (from hydroxylated compounds like ephedrine), ammonia, or carbon monoxide. These processes are often observed in ESI-MS/MS spectra.

  • Tropylium Ion Formation: A characteristic fragmentation pathway for many compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[2][3][4] This often involves a rearrangement of the benzyl cation.

Comparative Fragmentation Analysis

This section provides a detailed comparison of the fragmentation patterns of four key classes of phenylpropanol amines.

Amphetamine and its Analogs

Amphetamine is the foundational structure in this class, lacking any functional groups on the propyl chain other than the amine.

  • EI Fragmentation: The EI spectrum of amphetamine is dominated by the α-cleavage product, the C₂H₆N⁺ iminium ion at m/z 44 . The benzyl cation at m/z 91 is also a prominent fragment, arising from β-cleavage. The molecular ion at m/z 135 is typically of low abundance.

  • ESI-MS/MS Fragmentation: The protonated molecule [M+H]⁺ at m/z 136 is the precursor ion. Upon CID, the major product ions are the benzyl cation at m/z 91 and the fragment resulting from the loss of ammonia (NH₃) at m/z 119 .

Cathinone and Synthetic Cathinones ("Bath Salts")

The defining feature of cathinones is the presence of a ketone group at the β-position of the propane chain. This significantly influences the fragmentation pathways.

  • EI Fragmentation: Similar to amphetamines, α-cleavage is a dominant pathway, leading to the formation of an iminium ion. For cathinone, this results in a base peak at m/z 58 (C₃H₈N⁺). Another characteristic fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105 .

  • ESI-MS/MS Fragmentation: The fragmentation of protonated cathinones is more complex and can be highly diagnostic. Common pathways include:

    • Loss of water (H₂O): This is a common initial fragmentation step.

    • Loss of the amine side chain: This leads to the formation of the benzoyl cation at m/z 105 .

    • Formation of the tropylium ion (m/z 91): This is a prominent fragment in the MS/MS spectra of many synthetic cathinones.[2][3][5]

Ephedrine and Pseudoephedrine

These diastereomers possess a hydroxyl group at the β-position. While they have identical mass-to-charge ratios for their molecular and fragment ions, subtle differences in the relative abundances of fragments can sometimes be observed. However, chromatographic separation is generally required for their definitive differentiation.[6][7][8]

  • EI Fragmentation: The EI spectra of ephedrine and pseudoephedrine are characterized by a strong base peak at m/z 58 (C₃H₈N⁺) resulting from α-cleavage. The molecular ion at m/z 165 is often not observed.

  • ESI-MS/MS Fragmentation: The protonated molecule [M+H]⁺ at m/z 166 readily loses water to form a fragment at m/z 148 . Further fragmentation of m/z 148 can lead to the loss of ethylene to produce an ion at m/z 119 . The iminium ion at m/z 58 is also observed.

Norephedrine (Phenylpropanolamine) and Norpseudoephedrine

These compounds are the N-demethylated analogs of ephedrine and pseudoephedrine.

  • EI Fragmentation: The primary fragmentation pathway is α-cleavage, leading to a base peak at m/z 44 (C₂H₆N⁺). The molecular ion at m/z 151 is typically weak.

  • ESI-MS/MS Fragmentation: The protonated molecule [M+H]⁺ at m/z 152 is the precursor ion. Similar to ephedrine, a prominent fragmentation pathway is the loss of water, resulting in an ion at m/z 134 . Subsequent loss of ethylene can produce a fragment at m/z 105 .

Summary of Key Diagnostic Ions

The following table summarizes the key diagnostic ions for the discussed phenylpropanol amines under both EI and ESI-MS/MS conditions.

Compound ClassKey EI Fragments (m/z)Key ESI-MS/MS Fragments (from [M+H]⁺) (m/z)
Amphetamines 44 (base peak), 91119, 91
Cathinones 58 (or higher homolog), 105105, 91, loss of H₂O
Ephedrines 58 (base peak)148, 119, 58
Norephedrines 44 (base peak)134, 105

Visualizing Fragmentation Pathways

To further elucidate the fragmentation mechanisms, the following diagrams illustrate the key pathways for each class of phenylpropanol amine.

Diagram 1: Fragmentation of Amphetamine

G cluster_ei EI Fragmentation Amphetamine Amphetamine [M]⁺˙ m/z 135 frag_44 Iminium Ion m/z 44 Amphetamine->frag_44 Loss of C₇H₇• frag_91 Benzyl Cation m/z 91 Amphetamine->frag_91 Loss of C₂H₆N• alpha_cleavage α-Cleavage beta_cleavage β-Cleavage

Caption: EI fragmentation of Amphetamine.

Diagram 2: Fragmentation of Cathinone

G cluster_esi ESI-MS/MS Fragmentation Cathinone_MH Protonated Cathinone [M+H]⁺ m/z 150 frag_132 [M+H-H₂O]⁺ m/z 132 Cathinone_MH->frag_132 loss_h2o Loss of H₂O frag_105 Benzoyl Cation m/z 105 frag_132->frag_105 loss_amine Loss of Amine Side Chain frag_91 Tropylium Ion m/z 91 frag_105->frag_91 rearrangement Rearrangement

Caption: ESI-MS/MS fragmentation of Cathinone.

Diagram 3: Fragmentation of Ephedrine

G cluster_esi ESI-MS/MS Fragmentation Ephedrine_MH Protonated Ephedrine [M+H]⁺ m/z 166 frag_148 [M+H-H₂O]⁺ m/z 148 Ephedrine_MH->frag_148 frag_58 Iminium Ion m/z 58 Ephedrine_MH->frag_58 loss_h2o Loss of H₂O frag_119 m/z 119 frag_148->frag_119 loss_c2h4 Loss of C₂H₄ alpha_cleavage α-Cleavage

Caption: ESI-MS/MS fragmentation of Ephedrine.

Experimental Protocol: A General LC-MS/MS Method

This section provides a general-purpose Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for the analysis of phenylpropanol amines in various matrices. This protocol should be optimized for specific applications.

6.1. Sample Preparation

  • Matrix: This protocol is suitable for urine, plasma, or oral fluid.

  • Extraction: For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences. A simple protein precipitation with acetonitrile may be sufficient for some applications.

  • Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

6.2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a good starting point.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

6.3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural confirmation.

  • Precursor Ion: The [M+H]⁺ of the target analyte.

  • Product Ions: Select 2-3 of the most intense and specific fragment ions for each analyte for MRM.

  • Collision Energy: Optimize for each analyte to achieve the most intense and stable fragment ion signals.

Conclusion: A Framework for Confident Identification

The mass spectral fragmentation of phenylpropanol amines is a complex yet predictable process governed by fundamental chemical principles. By understanding the influence of structural features on fragmentation pathways, analysts can move beyond simple library matching to a more confident and nuanced interpretation of their data. This guide provides a comparative framework to aid in the differentiation of these closely related compounds. The provided experimental protocol serves as a robust starting point for method development, enabling researchers to effectively tackle the analytical challenges posed by this important class of molecules.

References

  • Chen, B.-H., Liu, J.-T., Chen, H.-M., & Lin, C.-H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1413. [Link]

  • Jackson, G. P., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1079-1088. [Link]

  • Kim, J., et al. (2019). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach. Chirality, 31(8), 568-574. [Link]

  • SCIEX. (n.d.). Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. [Link]

  • de la Torre, R., et al. (2007). Confirmatory procedure of ephedrines by gas chromatography- mass spectrometry. Migration of the trimethylsilyl group in the N- a. In Recent Advances In Doping Analysis (15). [Link]

  • Jackson, G. P., et al. (2020). Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1089-1098. [Link]

  • National Institute of Justice. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • ResearchGate. (n.d.). Theoretical Investigation of the Formation of the Tropylium Ion From the Toluene Radical Cation. [Link]

  • Nakamura, S., et al. (2020). Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry. Forensic Toxicology, 39(1), 125-135. [Link]

  • Wang, S. M., et al. (2005). Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches. Journal of Chromatography B, 825(1), 88-95. [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... [Link]

  • Regulations.gov. (n.d.). A study of the use of Ephedra in the manufacture of methamphetamine. [Link]

  • ResearchGate. (n.d.). Separation of diastereomers ephedrine and pseudoephedrine (MW =... [Link]

  • ResearchGate. (n.d.). The determination of phenylpropanolamine hydrochloride. [Link]

  • YouTube. (2018, December 31). mass spectrometry: tropylium ion. [Link]

  • Power, J. D., et al. (2012). The analysis of amphetamine-like cathinone derivatives using positive electrospray ionization with in-source collision-induced dissociation. Rapid Communications in Mass Spectrometry, 26(22), 2601-2611. [Link]

  • National Institutes of Health. (n.d.). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

  • ResearchGate. (n.d.). Mass spectra and propsed fragmentation patterns of ephedrine (A),... [Link]

  • University at Albany, SUNY. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). [Link]

  • Al-Dirbashi, O. Y., et al. (2004). High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma and rat's blood and brain microdialysates using DIB-Cl as a label. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 643-650. [Link]

  • Reddit. (n.d.). alpha and beta cleavage in mass spectrometry. [Link]

  • Yoshinori, I., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039. [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. [Link]

  • ResearchGate. (n.d.). Fragmentation parameters of analyzed compounds by LC- ESI-MS/MS. [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • National Institutes of Health. (n.d.). Phenylpropanolamine. In PubChem. [Link]

  • ResearchGate. (n.d.). Mass Spectra and predicted fragmentation patterns of Amphetamine (A),... [Link]

  • Yang, L., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(5), e4832. [Link]

  • ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. [Link]

Sources

Validation

A Comparative Guide to Optical Rotation Standards for (R)- and (S)-2-Methyl Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemistry of chiral building blocks is paramount. Chiral 2-methyl amino a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemistry of chiral building blocks is paramount. Chiral 2-methyl amino alcohols, such as alaninol, are crucial synthons whose enantiomeric purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Optical rotation, a fundamental chiroptical property, serves as a critical quality control parameter to ascertain the stereochemical identity and purity of these enantiomers.[2] This guide provides a comprehensive comparison of the optical rotation standards for (R)- and (S)-2-methyl amino alcohols, supported by experimental data and detailed methodologies to ensure accurate and reproducible measurements.

The Principle of Optical Activity in Chiral Molecules

Chiral molecules, by definition, are non-superimposable on their mirror images, a property known as chirality.[3] This structural asymmetry leads to a phenomenon called optical activity, where a chiral substance rotates the plane of plane-polarized light.[3][4][5][6] Enantiomers, which are pairs of these mirror-image isomers, rotate light by an equal magnitude but in opposite directions.[4][7][8] The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.[4] It is crucial to understand that there is no direct correlation between the (R)/(S) absolute configuration nomenclature and the direction of optical rotation.[4][7][8][9]

The magnitude of this rotation is a characteristic physical property of a chiral compound, known as the specific rotation, [α].[10] It is a standardized value determined under specific experimental conditions.[3][5] The relationship between the observed rotation (α), specific rotation ([α]), concentration (c), and path length (l) is described by Biot's Law:[3]

[α] = α / (l × c)[2]

Several factors can influence the measured optical rotation, making strict control of experimental parameters essential for accurate and comparable results. These factors include:

  • Wavelength of light: The sodium D-line (589 nm) is the standard wavelength used for most measurements.[5]

  • Temperature: Temperature can affect the conformation of molecules and the density of the solution.[3]

  • Solvent: The polarity and refractive index of the solvent can significantly impact the observed rotation.[10]

  • Concentration: While the relationship is generally linear, at high concentrations, intermolecular interactions can lead to non-linearity.[10]

Optical Rotation Standards for (R)- and (S)-2-Amino-1-propanol (Alaninol)

2-Amino-1-propanol, commonly known as alaninol, is a chiral amino alcohol derived from the amino acid alanine. The (R) and (S) enantiomers are valuable building blocks in organic synthesis.[1][11] The following table summarizes the reported specific rotation values for these enantiomers under defined conditions.

EnantiomerCommon NameCAS NumberSpecific Rotation ([α])ConditionsSource(s)
(R)-(-)-2-Amino-1-propanol D-Alaninol35320-23-1-18°neat, 19°C, D-line[12]
-21.2 ± 0.5°c=2 in ethanol[13]
-22°c=2 in ethanol
(S)-(+)-2-Amino-1-propanol L-Alaninol2749-11-3+18°neat, 20°C, D-line

It is important to note that slight variations in reported values can arise from differences in measurement conditions and the purity of the sample. The "neat" condition indicates that the measurement was performed on the pure liquid without a solvent.[12]

Experimental Protocol for Accurate Polarimetric Measurement

To ensure the integrity and reproducibility of optical rotation data, a rigorously controlled experimental protocol is essential.

Instrumentation:

  • A calibrated polarimeter with a sodium D-line (589 nm) light source.

  • A thermostatted sample cell with a known path length (typically 1 dm).

  • Volumetric flasks and pipettes for accurate sample preparation.

Procedure:

  • Instrument Calibration:

    • Ensure the polarimeter is properly calibrated according to the manufacturer's instructions. A common practice is to use a certified quartz plate or a standard sucrose solution.[2]

    • Perform a zero-point correction with the pure solvent that will be used for the sample measurement.

  • Sample Preparation:

    • Accurately weigh the chiral amino alcohol sample.

    • Dissolve the sample in a high-purity solvent (e.g., ethanol) in a volumetric flask to a precisely known concentration (e.g., c = 2 g/100 mL).

    • Ensure the sample is completely dissolved and the solution is homogeneous.

  • Measurement:

    • Rinse the sample cell with the prepared solution two to three times before filling.

    • Ensure there are no air bubbles in the light path of the sample cell.

    • Place the filled cell in the thermostatted chamber of the polarimeter and allow it to equilibrate to the desired temperature (e.g., 20°C).

    • Take multiple readings of the observed rotation (α) until a stable value is obtained.

  • Calculation of Specific Rotation:

    • Use the averaged observed rotation (α), the known path length (l) in decimeters, and the concentration (c) in g/mL to calculate the specific rotation using Biot's Law.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Fill Cell Fill Cell Dissolve in Solvent->Fill Cell Insert Cell Insert Cell Fill Cell->Insert Cell Calibrate Polarimeter Calibrate Polarimeter Calibrate Polarimeter->Insert Cell Record Rotation Record Rotation Insert Cell->Record Rotation Apply Biot's Law Apply Biot's Law Record Rotation->Apply Biot's Law Report [α] Report [α] Apply Biot's Law->Report [α]

Determining Enantiomeric Excess (ee)

Optical rotation is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample.[14][15] Enantiomeric excess is a measure of the purity of a chiral substance, representing the percentage by which one enantiomer is in excess of the other.[4][16] It can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) × 100

Where:

  • [α]observed is the specific rotation of the mixture.

  • [α]max is the specific rotation of the pure major enantiomer.

For instance, if a sample of 2-amino-1-propanol exhibits a specific rotation of +9.0° (neat), and the specific rotation of pure (S)-(+)-2-amino-1-propanol is +18°, the enantiomeric excess of the (S)-enantiomer is 50%. This indicates that the mixture contains 75% of the (S)-enantiomer and 25% of the (R)-enantiomer.[16]

G Racemic Mixture (0% ee) Racemic Mixture (0% ee) Enantiomerically Pure (S) (+) Enantiomerically Pure (S) (+) Mixture (ee > 0%) Mixture (ee > 0%) Enantiomerically Pure (S) (+)->Mixture (ee > 0%) Major Component Enantiomerically Pure (R) (-) Enantiomerically Pure (R) (-) Enantiomerically Pure (R) (-)->Mixture (ee > 0%) Minor Component Mixture (ee > 0%)->Racemic Mixture (0% ee) Decreasing Purity

Conclusion

The optical rotation of (R)- and (S)-2-methyl amino alcohols is a critical parameter for their identification and quality control in research and industrial settings. Adherence to standardized protocols for polarimetric measurements is essential for obtaining accurate and reliable data. By understanding the principles of optical activity and the factors that influence it, researchers can confidently assess the stereochemical integrity of these important chiral building blocks, ensuring the quality and efficacy of the resulting products. While polarimetry is a widely used and valuable technique, it is important to recognize its limitations. For instance, the presence of impurities can affect the accuracy of the measurement. Therefore, for regulatory purposes, it is often recommended to use complementary methods, such as chiral chromatography (HPLC or GC), to confirm enantiomeric purity.[10][15]

References

  • Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353–1363.
  • Anton Paar. (n.d.). Basics of polarimetry. Anton Paar Wiki.
  • Thermo Fisher Scientific. (n.d.). (R)-(-)-2-Amino-1-propanol, 98%. Thermo Fisher Scientific.
  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Chemistry LibreTexts.
  • Chem Survival. (2021, February 21).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). (R)-(-)-2-Amino-1-propanol 98%. Sigma-Aldrich.
  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • BenchChem. (2025). Discovery and synthesis of chiral amino alcohols. BenchChem.
  • BYJU'S. (n.d.).
  • Tokyo Chemical Industry UK Ltd. (n.d.). (R)-(-)-2-Amino-1-propanol. Tokyo Chemical Industry UK Ltd.
  • Sigma-Aldrich. (n.d.). (S)-(+)-2-Amino-1-propanol 98%. Sigma-Aldrich.
  • Pharmaease. (2022, February 7).
  • Watson International. (n.d.). (R)-(-)-2-Amino-1-propanol CAS 35320-23-1.
  • Reddy, M. V. R., & Nimgampalle, M. (2015). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 69(10), 606-611.
  • National Center for Biotechnology Information. (n.d.). (R)-(-)-2-Amino-1-propanol. PubChem.
  • Caming Pharmaceutical Ltd. (n.d.). (R)-(-)-2-Amino-1-propanol CAS 35320-23-1. Caming Pharmaceutical Ltd.
  • J&K Scientific LLC. (2023, December 20). L-Alanine Properties. J&K Scientific LLC.
  • Kwo, A. C. (2017). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS.
  • Allan Chemical Corporation. (2025, October 18). Polarimetry in Pharmaceutical Quality Control.
  • NIST. (n.d.). (R)-(-)-2-Amino-1-propanol. NIST WebBook.
  • NIST. (n.d.). (R)-(-)-2-Amino-1-propanol. NIST WebBook.
  • Alfa Chemistry. (n.d.). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry.
  • Sigma-Aldrich. (n.d.). L-Alanine. Sigma-Aldrich.
  • Di Mola, I., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Journal of Organic Chemistry, 87(11), 7289–7297.
  • ChemicalBook. (n.d.). (R)-(-)-2-Amino-1-propanol. ChemicalBook.
  • Bai, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. Proceedings of the National Academy of Sciences, 119(10), e2117953119.
  • Chemistry Steps. (n.d.).
  • Zhang, Y., et al. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(8), 5345-5350.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2017, February 7).
  • Zhang, Y., et al. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(8), 5345-5350.
  • National Center for Biotechnology Inform
  • Plekan, O., et al. (2025, August 6). 2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra.
  • Qiu, T., et al. (2018).
  • Chemistry LibreTexts. (2020, August 1). 3.6: Optical Activity. Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

This guide provides the definitive disposal and safety protocol for 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a technica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides the definitive disposal and safety protocol for 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol .

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a technical operational doctrine. This molecule is a hindered aromatic amino alcohol . Its disposal requires specific attention to its basicity (amine group) and potential aquatic toxicity (aromatic ether moiety).

Part 1: Executive Safety Summary (Immediate Action)

Status: Hazardous Organic Base. Primary Risk: Chemical burns (skin/eye), aquatic toxicity, and exothermic reaction with acids. Disposal Method: High-Temperature Incineration (Combustion). Drain Disposal: STRICTLY PROHIBITED.

Parameter Critical Directive
Waste Stream Non-Halogenated Organic Base (or "Alkaline Organic").
Segregation Keep separate from Strong Acids (exothermic risk) and Oxidizers .
Container HDPE (High-Density Polyethylene) or Glass. Avoid metal if corrosive.[1][2]
Labeling "Hazardous Waste - Organic Alkali - Toxic/Irritant".

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior.[2][3][4][5] This molecule is not a generic organic solvent; it is a functionalized intermediate.

Structural Analysis & Causality
  • Primary Amine (

    
    ) :
    
    • Risk: This group makes the molecule basic (pH > 10 in solution).

    • Disposal Implication: Mixing this directly with acid waste streams (like generated from HPLC mobile phases) can cause rapid heat generation and spattering. Protocol: It must be segregated into alkaline-compatible waste streams.

  • Aromatic Ether (Methoxyphenyl) :

    • Risk: Aromatic rings are stable and often toxic to aquatic life (chronic toxicity).

    • Disposal Implication: Biological wastewater treatment plants often fail to degrade these rings efficiently. Protocol: Thermal destruction (incineration) is the only method that guarantees the ring structure is broken down to

      
       and 
      
      
      
      .
  • Primary Alcohol (

    
    ) :
    
    • Risk: Increases solubility in water compared to pure hydrocarbons, increasing the risk of leaching if landfilled.

    • Protocol: Zero-landfill policy applies.

Part 3: Waste Classification & Regulatory Codes

Proper coding ensures your facility remains compliant with EPA (US) or EWC (EU) regulations.

Region Regulation Code Description/Justification
USA RCRA (EPA) D001 / D002 D001 (Ignitable): If dissolved in flammable solvents (MeOH/EtOH).D002 (Corrosive): If pH

12.5 (aqueous).Note: If pure solid, classify as "Hazardous Waste - Toxic/Irritant".
EU / UK EWC 07 01 04* "Other organic solvents, washing liquids and mother liquors."
Global GHS Category 1B Skin Corr. 1B (Assumed for primary amines until tested).

Part 4: Step-by-Step Disposal Protocol

Workflow 1: Solid Waste (Pure Substance)

Applicable for: Expired stocks, spilled solids, or contaminated weighing boats.

  • Dissolution (Optional but Recommended): If you have a large quantity (>100g), dissolve in a compatible combustible solvent (e.g., Ethanol or Acetone). This facilitates easier injection into the incinerator.

  • Packaging: Place solid or solution into a screw-top HDPE container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol (100%)"

    • Hazards: Corrosive, Irritant.[6]

  • Transfer: Move to the Satellite Accumulation Area (SAA) . Ensure the container is in secondary containment.[2]

Workflow 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts.

  • pH Check: Verify the pH of the waste stream.

  • Segregation:

    • IF Acidic (pH < 4): Do NOT add this amine directly. Neutralize the amine separately or add to a dedicated "Basic Organic Waste" container.

    • IF Basic/Neutral: Pour into "Non-Halogenated Organic" carboy.

  • Solvent Compatibility: Ensure no Chloroform or DCM is present in the "Non-Halogenated" bin. If present, move to "Halogenated Waste."

Visualizing the Decision Logic

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Contaminated) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solution) StateCheck->Liquid Mother Liquor SolidPack Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack HalogenCheck Contains Halogens? (DCM, Chloroform) Liquid->HalogenCheck HaloYes Halogenated Organic Waste (EWC 07 01 03*) HalogenCheck->HaloYes Yes HaloNo Non-Halogenated Organic Waste (High BTU Incineration) HalogenCheck->HaloNo No (Preferred)

Figure 1: Decision matrix for segregating amino-alcohol waste streams to ensure correct incineration protocols.

Part 5: Accidental Release & Spill Management

In the event of a spill in the laboratory, speed and neutralization are key.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Respiratory protection (N95/P100) if dust is generated.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize:

    • Since the molecule is Basic , do not use water immediately (it spreads the base).

    • Apply a Weak Acid Neutralizer (Citric acid powder or commercially available "Base Neutralizer").

    • Why? This converts the corrosive amine into a neutral salt (citrate), reducing the chemical burn hazard during cleanup.

  • Absorb: Use vermiculite, dry sand, or chemical absorbent pads.

  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris."

  • Clean: Wash the surface with soap and water.[1][4][7][8]

Spill Response Workflow

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles) Spill->PPE Neutralize Apply Citric Acid (Neutralize Base) PPE->Neutralize Absorb Absorb (Vermiculite/Pads) Neutralize->Absorb Dispose Seal in Hazard Bag (Tag as Waste) Absorb->Dispose

Figure 2: Tactical response flow for basic organic spills.

Part 6: References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[1]

  • PubChem. Compound Summary: 2-Amino-3-(2-methoxyphenyl)propan-1-ol derivatives (General Class Safety).

Disclaimer: This guide assumes the user is a trained professional in a controlled laboratory setting. Always consult your institution's Environmental Health & Safety (EHS) officer before disposing of novel chemical intermediates.

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

As a novel research compound, 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol requires a cautious and well-informed approach to laboratory handling. This guide provides an in-depth, procedural framework for the safe util...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research compound, 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol requires a cautious and well-informed approach to laboratory handling. This guide provides an in-depth, procedural framework for the safe utilization of this compound, emphasizing personal protective equipment (PPE) and proper disposal methods. Our objective is to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity.

Understanding the Compound: A Risk-Based Approach

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol is a substituted amino alcohol. While specific toxicological data for this exact molecule is not extensively published, a comprehensive safety plan can be developed by analyzing its structural components and the known hazards of similar chemical classes. The presence of an amine group, a hydroxyl group, and a methoxy-substituted aromatic ring suggests that potential hazards may include skin and eye irritation, and potential for sensitization. A prudent approach, therefore, is to treat this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.

For any laboratory chemical, a thorough review of the Safety Data Sheet (SDS) is the critical first step in risk assessment. While a specific SDS for this novel compound may be sparse, the supplier's preliminary hazard statements should be consulted. For instance, BLD Pharm indicates that this compound may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). This information forms the basis of our PPE recommendations.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is paramount when handling 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol. The following recommendations are based on a risk assessment that considers the potential for splashes, aerosol generation, and accidental contact.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against accidental splashes of the chemical, which could cause serious eye irritation.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact, which can cause irritation. Double-gloving is recommended for extended handling periods.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Prevents injury from spills and dropped objects.

Certain laboratory operations may increase the risk of exposure. These include:

  • Weighing or transferring the solid compound.

  • Preparing solutions.

  • Heating the compound or solutions containing it.

  • Any procedure with the potential to generate aerosols.

For these activities, the following additional PPE and engineering controls are mandatory:

Additional MeasureSpecificationRationale
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of airborne particles or vapors.
Face Protection A face shield, worn in conjunction with safety glasses or goggles.Provides an additional layer of protection for the entire face from splashes.

Operational Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is crucial for minimizing the risk of exposure. The following diagrams and protocols outline the essential steps for safely handling 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol in a laboratory setting.

Incorrectly putting on or removing PPE can lead to contamination. Follow this sequence diligently.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3

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